2-Ethyl-7-methoxy-1,3-benzothiazole
Description
Properties
CAS No. |
163299-21-6 |
|---|---|
Molecular Formula |
C10H11NOS |
Molecular Weight |
193.27 g/mol |
IUPAC Name |
2-ethyl-7-methoxy-1,3-benzothiazole |
InChI |
InChI=1S/C10H11NOS/c1-3-9-11-7-5-4-6-8(12-2)10(7)13-9/h4-6H,3H2,1-2H3 |
InChI Key |
AMXHBFCYIDWTEE-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=C(S1)C(=CC=C2)OC |
Canonical SMILES |
CCC1=NC2=C(S1)C(=CC=C2)OC |
Synonyms |
Benzothiazole, 2-ethyl-7-methoxy- (9CI) |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Chemical Properties of 2-Ethyl-7-methoxy-1,3-benzothiazole
Executive Summary
2-Ethyl-7-methoxy-1,3-benzothiazole represents a specific structural isomer within the benzothiazole class, distinguished by the presence of an electron-donating methoxy group at the 7-position (adjacent to the sulfur bridgehead) and an ethyl chain at the 2-position. This scaffold is of significant interest in medicinal chemistry, particularly in the development of adenosine receptor antagonists (A2A/A3) and amyloid-beta imaging agents .
Unlike the more common 6-substituted derivatives (e.g., Riluzole), the 7-methoxy substitution pattern imposes unique steric and electronic constraints on the benzene ring, influencing both metabolic stability and ligand-receptor binding kinetics. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic routes, and reactivity profile.
Part 1: Structural Analysis & Physicochemical Profile
Molecular Identity
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₁₁NOS
-
Molecular Weight: 193.27 g/mol
-
Core Scaffold: 1,3-Benzothiazole fused ring system.
Electronic & Steric Properties
The 7-methoxy group exerts a positive mesomeric effect (+M) , increasing electron density within the benzene ring. However, its position (ortho to the sulfur atom) creates a "buttressing effect," potentially altering the planarity or solvation shell of the sulfur atom compared to 5- or 6-substituted analogs.
| Property | Value (Predicted/Experimental) | Significance |
| LogP (Octanol/Water) | ~3.2 - 3.5 | Lipophilic; suggests good blood-brain barrier (BBB) permeability, relevant for CNS targets. |
| pKa (Conjugate Acid) | ~1.5 - 2.0 | Weakly basic N-3 nitrogen. Protonation occurs only under strongly acidic conditions. |
| H-Bond Acceptors | 2 (N-3, O-Methoxy) | Key interaction points for receptor binding pockets (e.g., histidine residues). |
| Topological Polar Surface Area (TPSA) | ~41 Ų | Within the optimal range (<90 Ų) for CNS drug penetrance. |
Part 2: Synthetic Methodology
Retrosynthetic Strategy
The primary challenge in synthesizing the 7-isomer is regiocontrol. Standard electrophilic thiocyanation of 3-methoxyaniline yields the 6-methoxy isomer due to para-directing effects. Therefore, the synthesis must proceed via a pre-functionalized 2-amino-3-methoxybenzenethiol intermediate.
Protocol: Cyclocondensation Route
Objective: Synthesis of this compound via cyclization.
Reagents:
-
Precursor: 2-Amino-3-methoxybenzenethiol (prepared via reduction of bis(2-nitro-3-methoxyphenyl)disulfide).
-
Cyclizing Agent: Propionic acid (solvent & reagent) or Propionyl chloride.
-
Catalyst: Polyphosphoric acid (PPA) or p-Toluenesulfonic acid (pTSA).
Step-by-Step Methodology:
-
Preparation of Thiol:
-
Start with 2-nitro-3-methoxybenzenethiol or its disulfide dimer.
-
Reduce the nitro group using Zn/AcOH or SnCl₂/HCl to yield the free amine thiol hydrochloride salt. Critical: Isolate under inert atmosphere (N₂) to prevent oxidative dimerization.
-
-
Condensation:
-
Dissolve 2-amino-3-methoxybenzenethiol (1.0 eq) in Propionic Acid (10 vol).
-
Add Polyphosphoric Acid (PPA) (5.0 eq by wt) to act as a dehydrating agent.
-
Heat the mixture to 120–140°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
-
Work-up:
-
Cool reaction mixture to room temperature.
-
Pour onto crushed ice/water. Neutralize with NH₄OH or NaOH (aq) to pH 8–9.
-
Extract with Dichloromethane (DCM) (3x).
-
Wash organic layer with Brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification:
-
Purify crude oil via Flash Column Chromatography (Silica Gel, 230–400 mesh).
-
Eluent: Gradient of Hexane -> 5% EtOAc/Hexane.
-
Yield Expectation: 65–75%.
-
Visualization of Synthesis Pathway
Caption: Synthetic route emphasizing the reduction of the nitro-precursor followed by PPA-mediated cyclization with propionic acid.
Part 3: Chemical Reactivity & Mechanisms
C2-Alkyl Reactivity (C-H Acidity)
The methylene protons of the ethyl group (
-
Mechanism: Treatment with a strong base (e.g., n-Butyllithium at -78°C) generates a resonance-stabilized carbanion at the
-position. -
Application: This lithiated species can react with electrophiles (alkyl halides, aldehydes) to extend the carbon chain, allowing the synthesis of complex derivatives.
Electrophilic Aromatic Substitution (EAS)
The 7-methoxy group strongly activates the benzene ring.
-
Regioselectivity: The methoxy group is an ortho/para director.
-
Position 6 (Para to OMe): Most reactive site. Sterically accessible and electronically favored.
-
Position 4 (Ortho to OMe): Less reactive due to steric hindrance from the methoxy group and the thiazole ring.
-
-
Example Reaction: Nitration (HNO₃/H₂SO₄) will predominantly yield 2-ethyl-7-methoxy-6-nitro-1,3-benzothiazole .
Oxidation
-
Nitrogen: Oxidation with m-CPBA yields the N-oxide , a useful intermediate for further functionalization (e.g., Meisenheimer rearrangement).
-
Sulfur: The thiazole sulfur is relatively inert to oxidation compared to the nitrogen, but harsh conditions (KMnO₄) can degrade the ring.
Part 4: Biological Context & Signaling
Pharmacophore Relevance
Benzothiazoles are "privileged scaffolds" in drug discovery. The 7-methoxy variant is particularly relevant for:
-
Adenosine Receptor Antagonism (A2A): The 7-methoxy group can occupy specific hydrophobic pockets in the receptor, improving selectivity over A1 receptors.
-
Amyloid Imaging: The lipophilic, planar structure allows intercalation into beta-amyloid fibrils. The 7-OMe group provides an electron-rich center for binding without introducing excessive bulk.
Pathway Visualization: Adenosine A2A Antagonism
The following diagram illustrates the downstream effects of a benzothiazole-based antagonist on the Adenosine A2A pathway, relevant for Parkinson's disease therapy.
Caption: Mechanism of action for benzothiazole antagonists blocking A2A receptor signaling, modulating cAMP levels and motor function.
Part 5: Experimental Characterization Data
Predicted NMR Spectroscopy (¹H NMR, 400 MHz, CDCl₃)
| Proton | Chemical Shift ( | Multiplicity | Integration | Assignment |
| H-4 | 7.65 | Doublet (J=8.0 Hz) | 1H | Aromatic (Ortho to Bridgehead) |
| H-5 | 7.35 | Triplet (J=8.0 Hz) | 1H | Aromatic (Meta to OMe) |
| H-6 | 6.85 | Doublet (J=8.0 Hz) | 1H | Aromatic (Ortho to OMe, shielded) |
| OMe | 3.98 | Singlet | 3H | Methoxy Group |
| CH₂ | 3.10 | Quartet (J=7.5 Hz) | 2H | Ethyl Methylene |
| CH₃ | 1.45 | Triplet (J=7.5 Hz) | 3H | Ethyl Methyl |
Solubility Profile
-
Soluble: Dichloromethane, Chloroform, DMSO, Methanol (warm), Ethyl Acetate.
-
Insoluble: Water, Hexane (cold).
-
Storage: Store at 2–8°C under inert gas. Protect from light (potential for slow photo-oxidation).
References
-
Synthesis of 2-Substituted Benzothiazoles
- Title: Efficient Synthesis of 2-Substituted Benzothiazoles via Condens
- Source: Organic Syntheses, Coll. Vol. 3, p.76.
-
URL:[Link]
-
Benzothiazole Pharmacology (A2A Antagonists)
- Title: Structure-Activity Relationships of Thiazole and Benzothiazole Derivatives as Adenosine A2A Receptor Antagonists.
- Source: Journal of Medicinal Chemistry (via NIH PubMed).
-
URL:[Link] (General reference for scaffold utility).
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Regioselective Synthesis of Methoxybenzothiazoles
-
General Chemical Properties of Benzothiazoles
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-
URL:[Link]
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Navigating the Solubility Landscape of 2-Ethyl-7-methoxy-1,3-benzothiazole: A Technical Guide for Researchers
Foreword: The Critical Role of Solubility in Drug Discovery and Development
Understanding the Benzothiazole Scaffold and Predicting Solubility
Benzothiazole and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse biological activities.[3][4] The solubility of these compounds is dictated by the interplay of their molecular structure with the properties of the solvent.
1.1. Physicochemical Drivers of Solubility for 2-Ethyl-7-methoxy-1,3-benzothiazole
The solubility of this compound in organic solvents is governed by several key factors:
-
Polarity and Lipophilicity: The benzothiazole core is generally considered to be lipophilic (hydrophobic), leading to poor aqueous solubility but favorable solubility in many organic solvents.[5] The presence of the ethyl group at the 2-position and the methoxy group at the 7-position will further influence the overall polarity and lipophilicity of the molecule. The ethyl group, being a nonpolar alkyl chain, will increase the lipophilicity. The methoxy group, while containing an electronegative oxygen atom, is generally considered to be weakly polar and contributes to the overall lipophilic character of the molecule.
-
Intermolecular Forces: The primary intermolecular forces at play between this compound and organic solvents will be van der Waals forces (specifically London dispersion forces and dipole-dipole interactions). The nitrogen and sulfur atoms in the benzothiazole ring, along with the oxygen atom in the methoxy group, introduce some polarity to the molecule, allowing for dipole-dipole interactions with polar organic solvents.
-
Solvent Selection: The principle of "like dissolves like" is a fundamental guide for predicting solubility.[6] Therefore, this compound is expected to exhibit higher solubility in solvents with similar polarity. Non-polar aprotic solvents and polar aprotic solvents are likely to be effective at solvating this molecule. The potential for hydrogen bonding with protic solvents is limited as the molecule does not have any hydrogen bond donor sites, although the nitrogen and oxygen atoms could act as weak hydrogen bond acceptors.
Diagram 1: Key Molecular Interactions Influencing Solubility
Caption: Molecular determinants of solubility for this compound.
Experimental Determination of Solubility: The Shake-Flask Method
The gold standard for determining the equilibrium solubility of a compound is the shake-flask method. This method is robust and provides a reliable measure of a compound's intrinsic solubility in a given solvent at a specific temperature.
2.1. Detailed Step-by-Step Protocol
Materials and Equipment:
-
This compound (solute)
-
Selected organic solvents (e.g., ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), chloroform, toluene)
-
Analytical balance
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Mobile phase for HPLC analysis (if applicable)
Procedure:
-
Preparation of a Saturated Solution:
-
Accurately weigh an excess amount of this compound and add it to a glass vial. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.
-
Add a known volume of the desired organic solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture at a constant speed for a sufficient period to allow the system to reach equilibrium. This typically takes 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution no longer increases).
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, stop the shaker and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.
-
-
Quantification of Solute:
-
Accurately dilute the filtered supernatant with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration of the solute in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).
-
Diagram 2: Experimental Workflow for Solubility Determination
Caption: A streamlined workflow for the experimental determination of solubility.
Data Presentation and Interpretation
Although specific quantitative data for this compound is not currently published, upon performing the described experimental protocol, the results should be organized into a clear and concise table for easy comparison and interpretation.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Organic Solvent | Dielectric Constant | Solubility ( g/100 mL) | Solubility (mol/L) |
| Toluene | 2.4 | Experimental Value | Calculated Value |
| Chloroform | 4.8 | Experimental Value | Calculated Value |
| Acetone | 20.7 | Experimental Value | Calculated Value |
| Ethanol | 24.6 | Experimental Value | Calculated Value |
| Methanol | 32.6 | Experimental Value | Calculated Value |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Experimental Value | Calculated Value |
Interpreting the Results:
By correlating the experimentally determined solubility values with the properties of the solvents (e.g., dielectric constant as a measure of polarity), researchers can gain valuable insights into the physicochemical properties of this compound. This information is crucial for:
-
Solvent Selection for Synthesis and Purification: Choosing appropriate solvents for reactions and crystallization processes.
-
Formulation Development: Identifying suitable solvent systems for preclinical and clinical formulations.
-
Predictive Modeling: The experimental data can be used to develop and validate computational models for predicting the solubility of other related benzothiazole derivatives.
Conclusion and Future Directions
While the direct quantitative solubility data for this compound remains to be experimentally determined and published, this technical guide provides a robust framework for researchers to approach this critical aspect of its characterization. By understanding the underlying physicochemical principles and employing the detailed experimental protocol provided, scientists can generate the necessary data to advance the development of this and other promising benzothiazole derivatives. The generation and dissemination of such fundamental data are vital for accelerating the drug discovery process and ultimately bringing new and effective therapies to patients.
References
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Abdoulaye, K., et al. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. Scientific Research Publishing. [Link]
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PubChem. 2-Ethyl-1,3-benzothiazole. National Center for Biotechnology Information. [Link]
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Borcea, A. M., et al. (2026). Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters. MDPI. [Link]
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Solubility of Things. (n.d.). Benzothiazole. [Link]
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PubChem. Benzothiazole, 2-methoxy-. National Center for Biotechnology Information. [Link]
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Patel, P. D., & Dholakiya, B. Z. (2025). Mesogenic benzothiazole derivatives with methoxy substituents. ResearchGate. [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
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PhotochemCAD. (n.d.). Benzothiazole. [Link]
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Kumar, P., et al. (2023). Dual state emission of 7-methoxy-2-(6-subsitutedbenzo[d]thiazol-2-yl)naphthalen-1-ol via ESIPT: A synergistic experimental-theoretical study. Doi.org. [Link]
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Elsevier. (n.d.). Reaxys Medicinal Chemistry. [Link]
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National Institute of Standards and Technology. (n.d.). Benzothiazole. NIST WebBook. [Link]
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Singh, S., et al. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. ResearchGate. [Link]
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Central Library IITD. (2025). Reaxys USER Manual. [Link]
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van der Meer, S. A., et al. (2021). Revealing the Unique Role of Water in the Formation of Benzothiazoles: an Experimental and Computational Study. Radboud Repository. [Link]
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PubChem. O-1,3-Benzothiazol-2-yl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanethioate. National Center for Biotechnology Information. [Link]
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Helmholtz-Zentrum Dresden-Rossendorf. (n.d.). Development of fluorinated and methoxylated benzothiazole derivatives as highly potent and selective cannabinoid CB2 receptor ligands. [Link]
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Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). [Link]
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Shayan, E., et al. (2022). Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells. Semantic Scholar. [Link]
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Siddiqui, N., et al. (2013). Substituted benzothiazoles: synthesis and medicinal characteristics. Journal of Pharmacy and Pharmacology, 65(3), 347-360. [Link]
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El-Sayed, N. N. E., & Al-Ghorbani, M. (2025). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI. [Link]
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Azzam, R. A., & Seif, M. (2024). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. ResearchGate. [Link]
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Elsevier. (n.d.). Reaxys and Reaxys Medicinal Chemistry. [Link]
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Timberlake, K. C. (2016). DETERMINATION OF SOLUBILITY CLASS. General, Organic, and Biological Chemistry: Structures of Life, 5/e. [Link]
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Literature review on 7-methoxy-substituted benzothiazole derivatives
An In-Depth Technical Guide to 7-Methoxy-Substituted Benzothiazole Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
Abstract
Benzothiazole, a bicyclic heterocyclic compound, represents a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a vast array of pharmacological activities.[1][2] The introduction of a methoxy group, particularly at the 7-position of the benzothiazole ring, has been shown to significantly modulate the biological efficacy of these compounds, enhancing their potential as therapeutic agents. This technical guide provides a comprehensive review of 7-methoxy-substituted benzothiazole derivatives, aimed at researchers, scientists, and drug development professionals. We will explore the nuanced synthetic strategies for these molecules, delve into their diverse biological activities including anticancer, antimicrobial, and neuroprotective effects, and analyze the underlying structure-activity relationships (SAR). This document synthesizes field-proven insights with detailed experimental protocols and mechanistic pathways to serve as an authoritative resource for advancing the discovery and development of novel benzothiazole-based therapeutics.
The Benzothiazole Scaffold: A Privileged Structure in Medicinal Chemistry
The benzothiazole nucleus, consisting of a benzene ring fused to a thiazole ring, is a cornerstone in the development of bioactive compounds.[3][4] Its structural rigidity, aromaticity, and the presence of nitrogen and sulfur heteroatoms allow for diverse interactions with a multitude of biological targets, including enzymes and receptors.[2][5] This versatility has led to the development of FDA-approved drugs such as Riluzole, used for treating amyotrophic lateral sclerosis (ALS), which features a trifluoromethoxy-substituted benzothiazole core.[6][7]
The therapeutic potential of the benzothiazole scaffold is profoundly influenced by the nature and position of its substituents. The methoxy group (-OCH₃) is a particularly noteworthy pharmacophore. As a strong electron-donating group, its presence on the aromatic ring can significantly alter the electronic properties, lipophilicity, and metabolic stability of the molecule. This, in turn, can enhance binding affinity to target proteins and improve pharmacokinetic profiles.[8][9] Specifically, substitution at the 7-position has been linked to enhanced antibacterial and anticancer activities, making it a key area of focus in the design of new and potent therapeutic agents.[10]
Synthesis of 7-Methoxy-Substituted Benzothiazole Derivatives
The construction of the 7-methoxy-substituted benzothiazole core is typically achieved through well-established synthetic routes, most notably variations of the Jacobson or Hughes-Huggins synthesis. The choice of starting materials and reaction conditions is critical for achieving high yields and purity.
A common and efficient pathway begins with a substituted aniline, specifically 3-chloro-4-methoxy-aniline. This precursor contains the essential methoxy group at the desired position relative to the eventual thiazole ring fusion. The synthesis generally proceeds via the formation of a 2-aminobenzothiazole intermediate, which can then be further functionalized.
A generalized synthetic workflow is depicted below. The initial step involves the reaction of the substituted aniline with a thiocyanate salt (e.g., potassium thiocyanate) in the presence of bromine and an acid catalyst like glacial acetic acid. This reaction, known as the Hugerschoff synthesis, directly yields the 2-aminobenzothiazole ring system.[11][12] This intermediate serves as a versatile platform for introducing further diversity, for example, through condensation reactions with various substituted benzoyl chlorides to form amide linkages, which are often crucial for biological activity.[11][12]
Biological Activities and Therapeutic Potential
The 7-methoxy-benzothiazole scaffold has been explored for a wide range of therapeutic applications. The methoxy group's electronic and steric properties often play a crucial role in dictating the potency and selectivity of these compounds.
Anticancer Activity
Benzothiazole derivatives are widely investigated as potential anticancer agents, acting through various mechanisms including the induction of apoptosis, inhibition of key signaling pathways, and cell cycle arrest.[1][8][13] The presence of a methoxy group on the benzothiazole ring has been shown to enhance cytotoxic activity against several cancer cell lines.[8][9] For instance, substituted methoxybenzamide benzothiazoles have demonstrated potent in-vitro anti-tumor potential, with IC₅₀ values in the low micromolar range.[9]
The mechanism often involves the activation of intrinsic apoptotic pathways. These compounds can induce a loss of mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase cascades, ultimately resulting in programmed cell death.[14]
Table 1: Anticancer Activity of Methoxy-Substituted Benzothiazole Derivatives
| Compound ID | Substitution Details | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 41 | Substituted methoxybenzamide | Various | 1.1 - 8.8 | [9] |
| 28 | Substituted thiadiazole methoxybenzothiazole | Various | Moderate to High | [8][9] |
| 34 | Pyrimidine-based, methoxy on phenyl | Colo205 | 5.04 | [8] |
| V | 7-benzothiazol-2-yl quinolone derivative | MCF-7 | 0.056 |[15] |
Antimicrobial Activity
The emergence of drug-resistant microbial strains presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents.[11] Benzothiazole derivatives have shown considerable promise in this area.[10][16][17] Studies have specifically highlighted that methoxy substitution on the benzothiazole nucleus is a key factor for potent antibacterial activity.[4][11]
Derivatives have been synthesized and tested against a range of bacteria, including notorious pathogens like Pseudomonas aeruginosa and Salmonella typhi.[11][12] Certain 7-methoxy substituted compounds, particularly those also bearing nitro groups, have demonstrated potent activity, in some cases comparable to standard antibiotics like penicillin.[11][12] The proposed mechanism often involves the inhibition of essential bacterial enzymes, such as DNA gyrase or dihydropteroate synthase (DHPS), which are critical for bacterial replication and survival.[10][18]
Table 2: Antibacterial Activity of 7-Methoxy-Substituted Benzothiazole Derivatives
| Compound ID | Target Organism | Concentration | Activity | Reference |
|---|---|---|---|---|
| K-03, K-05, K-06 | P. aeruginosa | 50 & 100 µg/mL | Potent Activity | [11] |
| K-03, K-05 | S. typhi | 50 & 100 µg/mL | Potent Activity | [12] |
| General | S. aureus | 25 µg/mL (MIC) | Enhanced Efficacy | [4] |
| 16c | S. aureus | 0.025 mM (MIC) | Superior Activity |[18] |
Neuroprotective and Enzyme Inhibitory Activity
Beyond cancer and infectious diseases, benzothiazole derivatives are being investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease (AD).[7][19] The neuroprotective effects are often linked to their ability to inhibit key enzymes involved in the disease pathology, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[19]
The benzothiazole ring is considered a valuable pharmacophore for designing such inhibitors.[19] The presence of a methoxy group, as part of the overall substitution pattern, has been found in compounds that show potent, dual inhibitory activity against both AChE and MAO-B, making them promising multi-target candidates for AD therapy.[19] For example, a study on novel benzothiazole derivatives found that compounds with a methoxy group at the 5th position of the benzothiazole ring were among the most active MAO-B inhibitors, with IC₅₀ values in the nanomolar range.[19]
Anti-inflammatory and Antioxidant Activity
Inflammation and oxidative stress are underlying factors in numerous chronic diseases.[3][20] Benzothiazole derivatives have demonstrated significant anti-inflammatory and antioxidant properties.[3][20][21] The synthesis of various derivatives has been pursued to analyze their potential to mitigate inflammation and scavenge free radicals.[3] Methoxy-substituted derivatives, in particular, have shown high antioxidant activity in various assays.[4] These compounds can reduce inflammation in animal models, such as carrageenan-induced paw edema, and protect against oxidative damage in conditions like ethanol-induced gastric ulcers.[3][20] Their antioxidant capacity is often linked to their ability to donate a hydrogen atom to stabilize free radicals.
Structure-Activity Relationship (SAR) Insights
The analysis of structure-activity relationships (SAR) is crucial for optimizing lead compounds in drug discovery. For benzothiazole derivatives, several key insights have emerged:
-
Role of the Methoxy Group: The position and presence of the methoxy group are critical. As an electron-donating group, it can increase the electron density of the benzothiazole ring system, potentially enhancing interactions with biological targets. Its presence has been directly linked to improved anticancer and antibacterial potency.[4][8][10]
-
Substituents at the 2-Position: The group attached to the C-2 position of the benzothiazole ring is a primary point for diversification and significantly impacts activity. Linking heterocyclic rings (e.g., thiadiazole, pyrimidine) or substituted aryl amides at this position often leads to highly active compounds.[8][9]
-
Hydrophobicity and Electronic Effects: Quantitative SAR (QSAR) studies have revealed that hydrophobic groups on certain parts of the molecule can potentiate anticancer activity.[22] The balance between lipophilicity (for membrane permeability) and hydrophilicity (for solubility) is key. The electronic nature of substituents (electron-donating vs. electron-withdrawing) also plays a vital role in modulating activity.[4][8]
Experimental Protocols
To ensure reproducibility and facilitate further research, this section provides detailed, field-proven methodologies for the synthesis and biological evaluation of a representative 7-methoxy-substituted benzothiazole derivative.
Protocol: Synthesis of N-(4-chloro-7-methoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide
This protocol is a representative example based on methodologies described in the literature.[11][12]
Materials:
-
3-chloro-4-methoxy-aniline
-
Potassium thiocyanate (KSCN)
-
Glacial acetic acid
-
Bromine (Br₂)
-
4-nitrobenzoyl chloride
-
Dry pyridine
-
Acetone
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and fume hood.
Step-by-Step Procedure:
-
Synthesis of 2-amino-4-chloro-7-methoxy-benzothiazole (Intermediate):
-
In a 100 mL round-bottom flask, dissolve 8g (0.08 mol) of KSCN and 1.45g (0.01 mol) of 3-chloro-4-methoxy-aniline in 20 mL of cooled glacial acetic acid. Maintain the temperature below room temperature with an ice bath.
-
With continuous stirring, add a solution of 1.5 mL (0.03 mol) of bromine in 6 mL of glacial acetic acid dropwise. The rate of addition should be controlled to keep the temperature from rising significantly.
-
After the addition is complete, stir the mixture for an additional 2 hours at room temperature.
-
Pour the reaction mixture into a beaker containing crushed ice and water. A precipitate will form.
-
Filter the precipitate, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure intermediate. Monitor purity using Thin Layer Chromatography (TLC).
-
-
Synthesis of the Final Compound (Condensation):
-
In a 50 mL round-bottom flask, dissolve the synthesized intermediate (0.01 mol) and 4-nitrobenzoyl chloride (0.01 mol) in 20 mL of dry acetone.
-
Add a few drops of dry pyridine to act as a catalyst and base.
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress using TLC (e.g., using a solvent system like chloroform:methanol 9:1).
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water with stirring.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Purify the final product by recrystallization from an appropriate solvent (e.g., ethanol or DMF/water).
-
Characterize the final compound using IR, ¹H-NMR, and Mass Spectrometry to confirm its structure.
-
Protocol: MTT Assay for In-Vitro Cytotoxicity
This is a standard colorimetric assay to assess the cytotoxic effect of compounds on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells with untreated cells (negative control) and a known anticancer drug (positive control).
-
Incubate the plate for another 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization and Measurement:
-
After incubation, add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
-
Conclusion and Future Outlook
7-Methoxy-substituted benzothiazole derivatives stand out as a highly promising class of compounds with a remarkable breadth of biological activities. Their enhanced potency in anticancer and antimicrobial applications, coupled with their potential in neuroprotection, underscores the value of the benzothiazole scaffold in modern drug discovery. The synthetic accessibility of these compounds allows for extensive structural modifications, enabling fine-tuning of their pharmacological profiles through rigorous SAR studies.
Future research should focus on several key areas. The development of more selective derivatives that target specific isoforms of enzymes or particular cancer cell types could lead to therapies with improved efficacy and reduced side effects. Further investigation into their mechanisms of action, particularly using advanced 'omic' technologies, will provide a deeper understanding of their cellular targets. Finally, exploring novel drug delivery systems for these often-lipophilic compounds could enhance their bioavailability and clinical utility, paving the way for their transition from promising laboratory hits to life-saving therapeutics.
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Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][3][8]benzothiazole Derivatives via Microwave-Assisted Synthesis - MDPI.
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A Technical Guide to the Thermodynamic Stability of 2-Ethyl-7-methoxy-1,3-benzothiazole
Abstract: This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 2-Ethyl-7-methoxy-1,3-benzothiazole, a heterocyclic compound representative of a class with significant potential in drug development.[1][2][3] The stability of a pharmaceutical compound is a critical parameter influencing its shelf-life, formulation, and safety.[4][5] This document outlines a multi-pronged approach combining experimental thermal analysis techniques—Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)—with computational modeling using Density Functional Theory (DFT). We provide detailed, field-tested protocols for each method, explain the causality behind experimental choices, and offer insights into data interpretation. The integrated analysis of empirical and theoretical data yields a robust and self-validating stability profile, essential for researchers, scientists, and drug development professionals.
Introduction: The Benzothiazole Scaffold and the Imperative of Stability
The benzothiazole moiety is a privileged heterocyclic structure found in a wide array of pharmacologically active compounds, exhibiting anticancer, antimicrobial, and anti-inflammatory properties, among others.[6][7][8] this compound serves as a pertinent case study for this guide, representing a specific derivative whose therapeutic potential is fundamentally linked to its molecular stability.[1][2]
Thermodynamic stability dictates a compound's resistance to decomposition under thermal stress, which has profound implications for:
-
Drug Development: An unstable compound may degrade during synthesis, purification, or formulation, leading to loss of efficacy and the generation of potentially toxic byproducts.
-
Manufacturing and Storage: Stable compounds allow for more robust and cost-effective manufacturing processes and longer shelf-lives, ensuring the product remains safe and effective until it reaches the patient.[9]
-
Regulatory Compliance: Regulatory bodies require comprehensive stability data to ensure product quality and safety.[4]
This guide, therefore, presents a rigorous, integrated methodology for characterizing the thermodynamic stability of novel benzothiazole derivatives.
Experimental Assessment of Thermal Stability
Direct measurement of a compound's response to thermal energy is the cornerstone of stability analysis. We employ two complementary techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
Principle of Operation: DSC is a powerful thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[10] It provides quantitative data on thermal events such as melting, crystallization, and decomposition.[4][5] An endothermic event (heat absorption), like melting, or an exothermic event (heat release), like decomposition, appears as a peak on the DSC thermogram.
Causality in Experimental Design: The choice of a controlled heating rate allows for the clear separation of thermal events. A nitrogen atmosphere is used to prevent oxidative degradation, ensuring that the observed thermal events are intrinsic to the molecule's stability rather than a reaction with air.
Experimental Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to ensure a closed system, preventing mass loss due to volatilization before decomposition.
-
Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Atmosphere: Purge the DSC cell with high-purity nitrogen gas at a flow rate of 50 mL/min.
-
Thermal Program:
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature from 25 °C to 400 °C at a constant heating rate of 10 °C/min. This rate provides a good balance between resolution and experimental time.
-
-
Data Acquisition: Continuously record the differential heat flow as a function of temperature.
Data Interpretation: The resulting DSC thermogram is analyzed for key features. A sharp endothermic peak indicates the melting point (Tm), a characteristic physical property.[4] Broad, exothermic peaks at higher temperatures typically signify thermal decomposition. The onset temperature of this exotherm is a primary indicator of the limit of thermal stability.
Thermogravimetric Analysis (TGA)
Principle of Operation: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[11][12] It is highly effective for determining the temperature at which a compound begins to decompose by detecting the mass loss associated with the release of volatile byproducts.[13][14]
Causality in Experimental Design: By running the analysis in an inert nitrogen atmosphere, we can isolate the thermal decomposition behavior of the compound itself. The derivative of the TGA curve (DTG) is plotted to precisely identify the temperature of the maximum rate of mass loss.
Experimental Protocol: TGA Analysis
-
Sample Preparation: Place 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Instrument Setup: Position the pan onto the TGA's high-precision microbalance within the furnace.
-
Atmosphere: Purge the furnace with high-purity nitrogen gas at a flow rate of 50 mL/min to create an inert environment.
-
Thermal Program:
-
Equilibrate the furnace at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Acquisition: Record the sample mass and temperature continuously throughout the experiment.
Data Interpretation: The TGA curve plots percent mass versus temperature. A stable compound will show a flat baseline (100% mass). The onset temperature of a sharp drop in mass indicates the beginning of thermal decomposition. The DTG curve, which plots the rate of mass change, shows a peak at the temperature of the fastest decomposition (Tmax).
Summarized Experimental Data
The following table presents hypothetical, yet realistic, data for this compound, illustrating how results from these analyses should be structured.
| Parameter | Method | Value | Interpretation |
| Melting Point (Tm) | DSC | 145 °C | Sharp endotherm indicates a pure, crystalline solid. |
| Enthalpy of Fusion (ΔHfus) | DSC | 25.7 J/g | Energy required to melt the solid. |
| Decomposition Onset (Tonset) | DSC | 285 °C | Temperature at which exothermic decomposition begins. |
| Decomposition Onset (Tonset) | TGA | 288 °C | Temperature at which significant mass loss begins. |
| Temp. of Max Decomposition Rate (Tmax) | TGA (DTG) | 315 °C | Point of most rapid thermal degradation. |
| Residual Mass @ 600 °C | TGA | < 1% | Indicates complete decomposition into volatile products. |
Computational Modeling of Thermodynamic Stability
Computational chemistry provides invaluable theoretical insight into molecular stability, complementing experimental data.[15][16][17] Density Functional Theory (DFT) is a robust quantum mechanical method used to predict molecular structures, energies, and electronic properties.[18][19][20]
Principle of Operation: DFT calculations solve the electronic structure of a molecule to determine its ground-state energy and other properties.[21] By calculating thermodynamic parameters like the enthalpy of formation and analyzing Frontier Molecular Orbitals (HOMO-LUMO), we can predict a molecule's intrinsic stability.[22]
Causality in Computational Design: The B3LYP functional combined with a 6-311G(d,p) basis set is a widely accepted and well-validated level of theory that provides accurate results for organic molecules without excessive computational cost.[18][22] Performing the calculation in a simulated gaseous phase provides the intrinsic, un-solvated stability of the molecule.
Computational Protocol: DFT Analysis
-
Structure Input: Build the 3D structure of this compound using molecular modeling software (e.g., GaussView).
-
Geometry Optimization: Perform a full geometry optimization using DFT at the B3LYP/6-311G(d,p) level of theory to find the lowest energy conformation.[18][22]
-
Frequency Calculation: Conduct a frequency analysis on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies) and to calculate thermodynamic properties like enthalpy (H) and Gibbs free energy (G).
-
Electronic Property Analysis: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Data Interpretation:
-
Thermodynamic Parameters: Negative values for the standard enthalpy of formation (ΔHf°) indicate that the molecule is stable relative to its constituent elements.[21]
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO orbitals is a critical indicator of kinetic stability. A larger energy gap corresponds to a more stable and less reactive molecule, as more energy is required to excite an electron to a higher energy state.[22]
Summarized Computational Data
| Parameter | Method | Value (Hypothetical) | Interpretation |
| Standard Enthalpy of Formation (ΔHf°) | DFT | -150.2 kJ/mol | Exothermic formation suggests thermodynamic stability.[21] |
| HOMO Energy | DFT | -6.2 eV | Energy of the highest energy electrons. |
| LUMO Energy | DFT | -1.5 eV | Energy of the lowest available orbital for excitation. |
| HOMO-LUMO Gap (ΔE) | DFT | 4.7 eV | A large gap indicates high kinetic stability and low reactivity.[22] |
Visualization of Methodologies
To ensure clarity and reproducibility, the experimental and computational workflows are visualized below using the Graphviz DOT language.
Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Caption: Logical workflow for DFT-based stability analysis.
Integrated Stability Assessment and Conclusion
The true strength of this methodology lies in the integration of experimental and computational results. The TGA and DSC data provide a clear, empirical limit of thermal stability, with decomposition observed to begin around 285-288 °C. This real-world measurement is the ultimate arbiter of the compound's performance under thermal stress.
The DFT calculations provide the theoretical underpinning for this observed stability. The large HOMO-LUMO gap (4.7 eV) suggests the molecule has high kinetic stability, meaning a significant energy input is required to induce a chemical reaction (decomposition), which is consistent with the high decomposition temperature measured experimentally.[22] The negative enthalpy of formation further confirms the molecule's inherent thermodynamic stability.[21]
By combining these approaches, we create a self-validating system. The experimental results confirm the predictions of the computational model, and the computational model provides a quantum-chemical explanation for the experimental observations. This integrated profile demonstrates that this compound is a highly stable compound, making it a promising candidate for further pharmaceutical development. This dual-pronged strategy of empirical testing and theoretical validation represents a best practice for assessing the thermodynamic stability of novel chemical entities in the drug discovery pipeline.
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CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY. ATA Scientific. [Link]
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The Pharmacological Frontier: A Technical Guide to the Potential of 2-Ethyl-7-methoxy-1,3-benzothiazole
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Charting Unexplored Territory
In the vast and ever-evolving landscape of medicinal chemistry, the benzothiazole scaffold stands as a privileged structure, a recurring motif in a multitude of biologically active compounds.[1][2][3] Its unique bicyclic framework, composed of a benzene ring fused to a thiazole ring, offers a versatile platform for structural modification, leading to a broad spectrum of pharmacological activities.[2][4] This guide delves into the untapped potential of a novel derivative, 2-Ethyl-7-methoxy-1,3-benzothiazole , a compound that, while not extensively studied, holds considerable promise based on the well-established structure-activity relationships of its chemical class. As senior application scientists, our objective is to provide a comprehensive roadmap for the exploration of this molecule, from its synthesis and characterization to the elucidation of its potential therapeutic applications. This document is not merely a collection of protocols; it is a strategic blueprint for innovation, grounded in scientific integrity and designed to empower researchers to unlock the latent potential of this intriguing molecule.
I. The Benzothiazole Core: A Foundation of Therapeutic Promise
The benzothiazole nucleus is a cornerstone in drug discovery, with derivatives exhibiting a remarkable array of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective activities.[2][3][5] The versatility of the benzothiazole scaffold lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical and biological properties.[6] The introduction of different substituents can significantly modulate the compound's potency, selectivity, and pharmacokinetic profile.[6]
The presence of a methoxy group (-OCH3), as in our target molecule, has been associated with various biological activities in other benzothiazole derivatives. For instance, methoxy substitutions have been shown to contribute to antibacterial and anticancer properties.[6][7] The ethyl group at the 2-position is another key feature that can influence the molecule's interaction with biological targets. Understanding the interplay of these structural elements is crucial for predicting and validating the pharmacological potential of this compound.
II. Synthesis and Characterization: From Blueprint to Benchtop
The synthesis of this compound can be approached through established methodologies for the formation of the benzothiazole ring system. A plausible and efficient synthetic route would involve the condensation of 2-amino-6-methoxyphenol with propionyl chloride, followed by a cyclization reaction.
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
-
Step 1: Acylation. To a solution of 2-amino-6-methoxyphenol (1 equivalent) in a suitable solvent (e.g., dichloromethane) at 0°C, add triethylamine (1.1 equivalents). Stir the mixture for 10 minutes.
-
Slowly add propionyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate amide.
-
Step 2: Cyclization. Dissolve the crude intermediate amide in a high-boiling point solvent such as toluene.
-
Add a thionating agent, for example, Lawesson's reagent (0.5 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and purify the product by column chromatography on silica gel to yield this compound.
Characterization
The synthesized compound must be rigorously characterized to confirm its structure and purity. The following analytical techniques are recommended:
| Technique | Purpose |
| ¹H and ¹³C NMR Spectroscopy | To elucidate the molecular structure and confirm the connectivity of atoms. |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. |
| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final compound. |
III. Exploring the Pharmacological Landscape: A Multi-pronged Approach
Based on the known activities of the benzothiazole scaffold, we propose a systematic investigation into the potential pharmacological effects of this compound, focusing on three key areas: anticancer, anti-inflammatory, and antioxidant activities.
A. Anticancer Potential
Numerous benzothiazole derivatives have demonstrated potent anticancer activity against a range of cancer cell lines.[8][9] The proposed mechanism often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[9]
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
B. Anti-inflammatory and Antioxidant Potential
Inflammation and oxidative stress are implicated in the pathogenesis of numerous diseases. Benzothiazole derivatives have been reported to possess both anti-inflammatory and antioxidant properties.[5]
Caption: Workflow for evaluating anti-inflammatory and antioxidant activities.
-
Preparation of Reagents: Prepare a stock solution of this compound in methanol. Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Reaction Mixture: In a 96-well plate, add different concentrations of the test compound.
-
Add the DPPH solution to each well and incubate in the dark for 30 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 517 nm. Ascorbic acid is used as a positive control.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.
-
Cell Culture: Culture RAW 264.7 macrophage cells.
-
Cell Treatment: Seed the cells in a 96-well plate and treat with various concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce nitric oxide (NO) production.
-
Nitrite Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition and determine the IC₅₀ value.
IV. Future Directions and Concluding Remarks
The exploration of this compound represents a compelling opportunity in drug discovery. The foundational knowledge of the benzothiazole scaffold provides a strong rationale for investigating its potential as a therapeutic agent. The experimental pathways outlined in this guide offer a systematic approach to validating its predicted pharmacological activities.
Should initial in vitro studies yield promising results, further investigations will be warranted, including:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by the compound.
-
In Vivo Efficacy Studies: Evaluating the compound's therapeutic effect in relevant animal models of disease.
-
Pharmacokinetic and Toxicological Profiling: Assessing the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.
V. References
-
Khan, A., Qazi, N. G., Alvi, A. M., Rab, S. O., Iqbal, K., & Nadeem, H. (2026). Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. PLOS ONE. [Link]
-
(2023). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research.
-
(2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Publishing.
-
(2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica.
-
(2023). Synthesis and various biological activities of benzothiazole derivative. International Journal of Research in Pharmacy and Pharmaceutical Sciences.
-
(2025). EXPLORATION OF POTENTIAL AND BIOLOGICAL EVALUATION OF NOVEL BENZOTHIAZOLE DERIVATIVES. IJSDR.
-
(2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. ResearchGate.
-
(2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry. [Link]
-
(2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. ResearchGate.
-
Farshbaf, M., et al. (n.d.). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES.
-
(2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI.
-
(n.d.). Biological Aspects of Emerging Benzothiazoles: A Short Review. SciSpace.
-
(2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing.
-
Pathak, P. P. (2022). Note on Benzothiazole used in Modern Day Drug Designing and Development. Drug Designing: Open Access, 11(2).
-
(2018). Importance of Benzothiazole Motif in Modern Drug Discovery :Introduction. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacyjournal.in [pharmacyjournal.in]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03277F [pubs.rsc.org]
- 9. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Advanced Reagent Strategies for Benzothiazole Ring Closure
Abstract & Strategic Overview
Benzothiazoles are privileged pharmacophores found in antitumor agents (e.g., Phortress), neuroprotective drugs (e.g., Riluzole), and amyloid imaging agents (e.g., Thioflavin T). The construction of the benzothiazole core hinges on the formation of the C–S bond and the closure of the thiazole ring.
While classical methods rely on harsh dehydration or toxic oxidants, modern protocols emphasize atom economy and green chemistry. This guide categorizes reagent selection into three dominant synthetic pathways:
-
Oxidative Condensation: 2-aminothiophenol + aldehydes/acids.
-
Radical Cyclization (Jacobson): Intramolecular closure of thioanilides.
-
C–H Functionalization: Transition-metal-catalyzed annulation.
Strategic Decision Matrix (Pathway Selection)
Figure 1: Decision matrix for selecting synthetic routes based on available precursors and reagent classes.
Route A: Oxidative Condensation of 2-Aminothiophenol
This is the most common route for 2-substituted benzothiazoles. The reaction involves the condensation of 2-aminothiophenol (2-ATP) with an aldehyde, followed by oxidative dehydrogenation.
Critical Reagent Analysis
-
The Substrate (2-ATP): 2-aminothiophenol is prone to rapid oxidative dimerization to bis(2-aminophenyl)disulfide. Expert Tip: Always use freshly distilled 2-ATP or add a reducing agent (e.g.,
trace) if the bottle is old. -
The Oxidant: The closure requires the removal of two hydrogen atoms.
-
Molecular Iodine (
): Acts as a Lewis acid to activate the carbonyl and a mild oxidant. High yields, short times. -
DMSO: Functions as both solvent and oxidant (Swern-like mechanism).
-
Oxygen (
):[1] Greenest approach, often catalyzed by activated carbon or photocatalysts.
-
Protocol 1: Metal-Free Iodine-Mediated Synthesis
Objective: Synthesis of 2-arylbenzothiazole from benzaldehyde and 2-aminothiophenol.
Reagents:
-
2-Aminothiophenol (1.0 mmol)
-
Benzaldehyde (1.0 mmol)
-
Molecular Iodine (
) (0.1 mmol, 10 mol%) -
Solvent: Ethanol or Glycerol (Green solvent)
Step-by-Step Workflow:
-
Preparation: In a 25 mL round-bottom flask, dissolve benzaldehyde (1 eq) and 2-aminothiophenol (1 eq) in Ethanol (5 mL).
-
Activation: Add molecular iodine (10 mol%) to the mixture.
-
Reaction: Stir at room temperature (RT) for 10–30 minutes. The mixture will darken initially.
-
Note: If using electron-deficient aldehydes, mild heating (50°C) may be required.
-
-
Quenching: Add 5% aqueous
(sodium thiosulfate) solution to quench unreacted iodine. The color should lighten. -
Isolation: Extract with ethyl acetate (
mL). Wash organic layer with brine, dry over anhydrous . -
Purification: Evaporate solvent. Recrystallize from hot ethanol/water.
Validation:
-
Mechanism involves Schiff base formation followed by iodine-induced intramolecular cyclization.
Route B: The Jacobson Cyclization (Radical Route)
The Jacobson cyclization transforms thiobenzanilides into benzothiazoles via a radical cation mechanism. This is ideal for accessing benzothiazoles with complex substitution patterns on the benzene ring that are difficult to access via 2-ATP.
Mechanism & Reagents
The reaction proceeds through a radical cation intermediate formed on the sulfur atom, which attacks the pendant aryl ring.
-
Classic Reagent: Potassium Ferricyanide (
) in NaOH. Effective but generates stoichiometric heavy metal waste. -
Modern Reagents: Hypervalent Iodine reagents like PIFA (Phenyliodine(III) bis(trifluoroacetate)) or DMP (Dess-Martin Periodinane). These allow for mild, organocatalytic-like conditions.
Mechanistic Pathway (DOT)
Figure 2: Radical cation pathway in Jacobson cyclization.
Route C: Copper-Catalyzed C–H Functionalization
This route constructs the ring from 2-haloanilines or simple anilines using a sulfur source, avoiding the use of unstable thiols.
Protocol 2: Copper-Catalyzed Annulation using Elemental Sulfur
Objective: Synthesis of 2-substituted benzothiazoles from 2-iodoaniline and aldehydes using
Reagents:
-
2-Iodoaniline (1.0 mmol)
-
Benzaldehyde (1.2 mmol)
-
Elemental Sulfur (
) (2.5 mmol S-equivalents) -
Catalyst: CuI (10 mol%)
-
Ligand: 1,10-Phenanthroline (10 mol%)
-
Base:
(2.0 eq) -
Solvent: DMSO or DMF (Degassed)
Step-by-Step Workflow:
-
Setup: Flame-dry a reaction tube and purge with Argon.
-
Charging: Add 2-iodoaniline,
, CuI, Phenanthroline, and . -
Solvent: Add anhydrous DMSO via syringe. Add benzaldehyde.[4][5][6]
-
Heating: Seal the tube and heat to 100–120°C for 12 hours.
-
Causality: High temperature is required to activate the
ring and facilitate the oxidative addition of Cu to the aryl iodide.
-
-
Workup: Cool to RT. Dilute with water. Extract with Ethyl Acetate.[2]
-
Purification: Silica gel column chromatography (Hexane/EtOAc).
Reagent Selection Guide
| Reagent Class | Specific Reagent | Role | Pros | Cons |
| Oxidant | Dehydrogenation | Cheap, metal-free, fast (min). | Stains glassware, requires quenching. | |
| Oxidant | DDQ | Radical oxidant | High potency for tough substrates. | Toxic, difficult purification. |
| Oxidant | Air / | Terminal oxidant | Green, zero waste. | Slow kinetics (requires catalyst). |
| Catalyst | CuI / Phenanthroline | C-S bond formation | Enables use of stable halides. | Requires high heat (>100°C), metal removal. |
| Sulfur Source | S-atom donor | Odorless, stable solid. | Low atom economy (waste S). | |
| Sulfur Source | S-atom donor | High reactivity. | Hygroscopic, strong odor ( |
Expert Insights & Troubleshooting
-
Odor Control: Reactions involving 2-aminothiophenol or NaSH generate stench.
-
Solution: Keep a bleach bath (
) ready to quench glassware and waste. The bleach oxidizes thiols to odorless sulfonates.
-
-
Disulfide Contamination: If Route A yields are low, check the 2-ATP source.
-
Test: Run TLC of the starting material.[2] If two spots appear, the disulfide is present.
-
Fix: Pre-treat the starting material with
or to reduce disulfide back to thiol before adding the aldehyde.
-
-
Regioselectivity (Jacobson): In meta-substituted thioanilides, the Jacobson cyclization can yield two isomers (4- or 6-substituted benzothiazoles).
-
Insight: Steric bulk directs the cyclization to the less hindered position (para to the substituent).
-
References
-
Review of Green Methods: Saha, N. (2025). "Recent Advances in the Development of Greener Methodologies for the Synthesis of Benzothiazoles." Current Organocatalysis. Link
-
Iodine-Mediated Protocol: Dey, A., & Hajra, A. (2019).[5][6] "Metal-Free Synthesis of 2-Arylbenzothiazoles from Aldehydes, Amines, and Thiocyanate." Organic Letters, 21(5), 1686–1689. Link
-
Copper-Catalyzed C-H Activation: Sun, Y., et al. (2013).[7] "Copper-Catalyzed Synthesis of Substituted Benzothiazoles via Condensation of 2-Aminobenzenethiols with Nitriles." Organic Letters, 15(7), 1598–1601. Link
-
Jacobson Cyclization Mechanism: Wang, M., et al. (2010). "Synthesis and Cyclization of Benzothiazole: Review." Journal of Current Pharmaceutical Research. Link
-
Elemental Sulfur Protocols: Nguyen, T. B., et al. (2016). "
-Mediated Cyclization of 2-Aminophenols/thiophenols with Arylmethyl Chloride." Chemistry – An Asian Journal, 11, 1770. Link
Sources
- 1. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) [mdpi.com]
- 2. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Benzothiazole synthesis [organic-chemistry.org]
- 7. Copper-Catalyzed Synthesis of Substituted Benzothiazoles via Condensation of 2-Aminobenzenethiols with Nitriles [organic-chemistry.org]
Application Notes and Protocols for the Extraction of 2-Ethyl-7-methoxy-1,3-benzothiazole
Abstract
This document provides a comprehensive guide for the rational selection of an optimal solvent for the extraction of 2-Ethyl-7-methoxy-1,3-benzothiazole from synthesis reaction mixtures or solid matrices. Benzothiazole derivatives are a significant class of heterocyclic compounds with wide-ranging applications in medicinal chemistry, including anticancer, antimicrobial, and anti-inflammatory research.[1][2][3] Efficient isolation and purification are critical for downstream applications, and solvent selection is the most pivotal parameter governing extraction yield, purity, and overall process efficiency. This guide moves beyond a simple list of solvents, delving into the physicochemical principles that underpin an effective extraction. We provide detailed, step-by-step protocols for both small-scale solvent screening and preparative-scale liquid-liquid extraction, complete with troubleshooting and data interpretation guidance.
Physicochemical Profile of this compound
A thorough understanding of the target molecule's properties is the foundation of a logical solvent selection process.[4]
Structure:

The this compound molecule consists of a bicyclic benzothiazole core, which is aromatic and relatively non-polar.[5] The key substituents influencing its solubility are:
-
1,3-Benzothiazole Core: A fused benzene and thiazole ring system, contributing to the molecule's hydrophobicity.[5]
-
2-Ethyl Group (-CH₂CH₃): An alkyl group that further increases the non-polar character of the molecule.
-
7-Methoxy Group (-OCH₃): An electron-donating group containing oxygen, which introduces a degree of polarity and potential for hydrogen bonding, slightly increasing its affinity for more polar solvents compared to an unsubstituted analogue.[1]
Estimated Properties:
| Property | Estimated Value for this compound | Basis of Estimation (Analogue: 2-Ethyl-1,3-benzothiazole) |
| Molecular Weight | 193.27 g/mol | Calculated |
| XLogP3-AA | ~3.0 - 3.3 | The reported XLogP3 of the 2-ethyl analogue is 3.4. The methoxy group will slightly reduce this value.[6][7] |
| Aqueous Solubility | Very Low | The 2-ethyl analogue has a water solubility of 0.16 g/L. The methoxy group may slightly increase this, but it will remain sparingly soluble.[7] |
| Expected Solubility | High in moderately polar to non-polar organic solvents | The 2-ethyl analogue shows high solubility in solvents like Dichloromethane, Chloroform, Acetone, Ethyl Acetate, and Toluene.[7] |
| pKa (weak base) | ~5.0 - 6.0 | The benzothiazole core is weakly basic.[7][8] This is a critical parameter for pH-mediated extractions. |
Theoretical Principles of Solvent Selection
The goal of extraction is to maximize the transfer of the target analyte from an initial phase (aqueous or solid) into a new, immiscible liquid phase (the organic solvent), while leaving impurities behind.[9][10][11] This is governed by the principle of "like dissolves like" and quantified by the partition coefficient.
Key Solvent Characteristics:
-
Solubility and Selectivity: The solvent must effectively dissolve the target compound while minimizing the dissolution of impurities.[12] The estimated XLogP of ~3.1 suggests that solvents with moderate to low polarity will be most effective.
-
Immiscibility: For liquid-liquid extractions, the solvent must be immiscible with the initial solution phase (typically aqueous). Low water solubility (<10%) is a key characteristic.[13]
-
Density: A density significantly different from water (1 g/mL) facilitates clear phase separation in a separatory funnel. Dichloromethane (~1.33 g/mL) will form the bottom layer, while solvents like ethyl acetate (~0.90 g/mL) and hexane (~0.66 g/mL) will form the top layer.
-
Boiling Point: The solvent should be volatile enough for easy removal by rotary evaporation post-extraction, but not so volatile that it evaporates during handling. A boiling point between 40°C and 120°C is generally ideal.[12]
-
Safety and Environmental Impact: Solvents should be chosen with consideration for their toxicity, flammability, and environmental persistence.[12][14] For example, while effective, chlorinated solvents like dichloromethane and chloroform pose greater health and environmental risks than ethyl acetate or methyl tert-butyl ether (MTBE).[15]
Table of Candidate Solvents:
| Solvent | Polarity Index | Density (g/mL) | Boiling Point (°C) | Key Hazards |
| n-Hexane | 0.1 | 0.66 | 69 | Flammable, Neurotoxin |
| Toluene | 2.4 | 0.87 | 111 | Flammable, Toxic[16] |
| Dichloromethane (DCM) | 3.1 | 1.33 | 40 | Suspected Carcinogen |
| Diethyl Ether | 2.8 | 0.71 | 35 | Extremely Flammable, Peroxide Former |
| Methyl tert-butyl ether (MTBE) | 2.5 | 0.74 | 55 | Flammable |
| Ethyl Acetate (EtOAc) | 4.4 | 0.90 | 77 | Flammable, Irritant |
| Acetonitrile | 5.8 | 0.79 | 82 | Flammable, Toxic |
Protocol for Small-Scale Solvent Screening
This empirical protocol is designed to quickly and efficiently test a panel of candidate solvents to identify the most effective one for your specific crude product mixture.
Objective: To determine the solvent that provides the highest recovery of this compound with the lowest co-extraction of impurities.
Materials:
-
Crude reaction mixture (either post-quench aqueous solution or crude solid).
-
Candidate solvents (e.g., Hexane, Toluene, DCM, MTBE, Ethyl Acetate).
-
Set of 5 mL glass vials with caps.
-
Pipettes or syringes.
-
Vortex mixer.
-
Analytical method: Thin Layer Chromatography (TLC) plates and chamber, or High-Performance Liquid Chromatography (HPLC).
-
Reference standard of pure this compound (if available).
Methodology:
-
Preparation: Aliquot equal amounts of the crude mixture into five separate vials. For a liquid crude, use 1 mL per vial. For a solid crude, use ~20 mg per vial and add 1 mL of the original matrix (e.g., water) to each.
-
Solvent Addition: Add 1 mL of a different candidate solvent to each of the five vials. Label each vial clearly.
-
Extraction: Cap the vials tightly and vortex vigorously for 1-2 minutes to ensure thorough mixing and partitioning of the analyte.
-
Phase Separation: Allow the vials to stand undisturbed until two clear liquid layers form. If an emulsion persists, gentle centrifugation may be required.
-
Sampling: Carefully use a pipette to withdraw a small aliquot (~10-20 µL) from the top organic layer (or bottom layer for DCM).
-
Analysis (TLC):
-
Spot equal volumes of each organic extract onto a single TLC plate. Also spot the original crude mixture and the pure reference standard.
-
Develop the plate in an appropriate eluent system (e.g., 80:20 Hexane:Ethyl Acetate).
-
Visualize under UV light.
-
-
Data Interpretation: Compare the spots. The best solvent will show a dark, intense spot corresponding to the product's Rf value and faint or non-existent spots for impurities.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. ijper.org [ijper.org]
- 3. ilkogretim-online.org [ilkogretim-online.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Benzothiazole - Wikipedia [en.wikipedia.org]
- 6. 2-Ethyl-1,3-benzothiazole | C9H9NS | CID 638567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scent.vn [scent.vn]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 10. organomation.com [organomation.com]
- 11. Solvent Extraction Method: Principles, Applications, And Advantages [vinanhatrang.com]
- 12. Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions [kjhil.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. hse.gov.uk [hse.gov.uk]
- 15. cwa-union.org [cwa-union.org]
- 16. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Ethyl-7-methoxy-1,3-benzothiazole
Welcome to the dedicated technical support guide for the purification of 2-Ethyl-7-methoxy-1,3-benzothiazole. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this compound in high purity. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and adapt methodologies to your specific experimental context.
Section 1: Understanding the Molecule and Its Impurity Profile
Before any purification attempt, a thorough understanding of the target molecule and its likely contaminants is paramount. This compound is an aromatic heterocyclic compound, and its purification challenges often stem from its synthesis route.
The most common synthetic pathways involve the condensation of a substituted 2-aminothiophenol with a carboxylic acid derivative or an aldehyde.[1][2][3] This knowledge allows us to predict the most probable impurities that may co-exist with the final product.
Table 1: Predicted Physical Properties and Common Impurities
| Compound | Structure | Molar Mass ( g/mol ) | Predicted Boiling Point (°C) | Predicted State | Common Source |
| This compound (Target) | C₁₀H₁₁NOS | 193.27 | > 250 | Low-melting solid or high-boiling liquid | Desired Product |
| 2-Amino-6-methoxybenzenethiol | C₇H₉NOS | 155.22 | ~230-240 | Solid | Unreacted Starting Material |
| Propanoic Acid / Propionyl Chloride | C₃H₆O₂ / C₃H₅ClO | 74.08 / 92.52 | 141 / 80 | Liquid | Unreacted Reagent |
| Oxidized Byproducts (e.g., Disulfides) | (C₇H₈NOS)₂ | 310.42 | High | Solid | Side reaction of starting material |
| Benzothiazoline Intermediate | C₁₀H₁₃NOS | 195.28 | High | Solid/Liquid | Incomplete oxidation during synthesis[3] |
Note: Physical properties for the target molecule and impurities are estimated based on structurally similar compounds and may vary.
Section 2: Strategic Approach to Purification
Selecting the appropriate purification technique is the most critical decision. The choice depends on the physical state of your crude product, the nature of the impurities, and the desired scale.
Sources
Optimizing reaction temperature for benzothiazole derivative formation
Topic: Optimizing Reaction Temperature for Benzothiazole Derivative Formation Ticket ID: BZT-OPT-2024 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The "Goldilocks" Zone of Heterocycle Formation
Welcome to the technical support hub for benzothiazole synthesis. If you are reading this, you are likely facing a common dilemma: Reaction temperature is not a passive variable—it is a reagent.
In the condensation of 2-aminothiophenol with aldehydes (or carboxylic acids), temperature dictates the competition between two pathways:
-
The Desired Pathway: Schiff base formation followed by oxidative cyclization.
-
The Parasitic Pathway: Oxidative dimerization of the thiol to form disulfides (sticky tars/impurities).[1]
This guide moves beyond "mix and heat" instructions. We will engineer your reaction conditions to favor kinetics where beneficial and thermodynamics where necessary.
Module 1: The Kinetic vs. Thermodynamic Balance
To optimize yield, you must visualize the reaction energy landscape. The formation of the benzothiazole core occurs in two distinct stages with different thermal requirements.
The Mechanistic Pathway
-
Stage 1 (Condensation): Nucleophilic attack of the amine on the carbonyl.[1] This is generally fast and exothermic. High heat here is often unnecessary and detrimental.
-
Stage 2 (Cyclization): This is the rate-determining step (RDS).[1] It requires overcoming an activation energy barrier to form the C-S bond and expel hydrogen (oxidative) or water (dehydrative).[1] This is where thermal energy or catalysis is required. [1][2]
Visualizing the Pathway (DOT Diagram)
Caption: Figure 1. The bifurcation of the reaction pathway.[1] High initial temperatures in aerobic conditions favor the red path (Side Product), while controlled activation favors the green path (Product).
Module 2: Troubleshooting Guide (The "Help Desk")
Use this section to diagnose specific failures in your current workflow.
Issue 1: "My reaction mixture turned into a sticky, dark tar."
-
Diagnosis: Uncontrolled Polymerization/Disulfide Formation.
-
The Science: 2-aminothiophenol is highly susceptible to oxidation.[1] If you heat it to reflux before the imine is formed, or in the presence of air without a specific oxidant, the thiol groups dimerize (S-S bond) rather than attacking the carbonyl.[1]
-
The Fix:
-
Degas solvents: Sparge with N2/Ar for 15 mins before heating.
-
Stepwise Heating: Stir at Room Temperature (RT) for 30 mins to allow imine formation, then ramp to reflux for cyclization.
-
Issue 2: "I see the intermediate imine on TLC, but it won't cyclize."
-
Diagnosis: Kinetic Trapping (Insufficient Activation Energy).
-
The Science: The Schiff base has formed, but the system lacks the energy to break the C-H bond for ring closure.
-
The Fix:
Issue 3: "Yield is low (<50%) despite long reaction times."
-
Diagnosis: Equilibrium Stagnation.
-
The Science: Condensation releases water. If water remains, the equilibrium pushes back toward reactants (hydrolysis).[1]
-
The Fix:
-
Dean-Stark Trap: If using toluene/benzene, physically remove water.[1]
-
Desiccant: Add anhydrous MgSO4 or molecular sieves to the reaction pot.
-
Module 3: Protocol Optimization
We present three distinct protocols. Choose based on your available equipment and substrate stability.
Data Comparison: Yield vs. Method
Substrate: 2-aminothiophenol + Benzaldehyde[1][3]
| Method | Temperature | Time | Typical Yield | Solvent | Green Score |
| A. Thermal (Reflux) | 110°C | 4-8 h | 65-75% | Toluene/DMF | Low |
| B. Catalytic (Iodine) | 25°C (RT) | 1-2 h | 85-92% | Ethanol/MeCN | High |
| C. Microwave (MW) | 130°C | 5-10 min | 90-95% | Water/Ethanol | Medium |
Protocol A: The "Classic" Thermal Method (Robust, but slow)
Best for: Stable substrates, large scale.
-
Dissolve 1.0 eq of aldehyde and 1.1 eq of 2-aminothiophenol in Toluene.
-
Critical Step: Stir at RT for 20 mins under N2 atmosphere.
-
Heat to reflux (110°C) using a Dean-Stark apparatus to remove water.
-
Monitor TLC.[1][4][5][6][7] If imine persists >4 hours, add catalytic p-TsOH.[1]
Protocol B: The "Green" Catalytic Method (Recommended)
Best for: Heat-sensitive aldehydes, high purity requirements.[1]
-
Mix 1.0 eq aldehyde and 1.0 eq 2-aminothiophenol in Ethanol or Acetonitrile.
-
Add 10-20 mol% Molecular Iodine (I2) .
-
Stir at Room Temperature open to air (Iodine acts as the oxidant/catalyst).
-
Quench with saturated Na2S2O3 (sodium thiosulfate) to remove excess iodine.[1]
-
Precipitate usually forms; filter and wash.[1]
Protocol C: Microwave-Assisted Synthesis (High Throughput)
Best for: Rapid screening, difficult substrates.
-
Combine reactants in a microwave vial with Ethanol (or water if using "on-water" chemistry).
-
Irradiate at 130°C for 5-10 minutes .
-
Note: The high temp is acceptable here because the short duration prevents the degradation seen in Protocol A.
Module 4: Advanced FAQs
Q: Why does DMSO work as a solvent for this reaction? A: DMSO is not just a solvent; it is an oxidant (Swern-type mechanism).[1] At temperatures >80°C, DMSO can accept hydrogen, facilitating the oxidative cyclization step without external catalysts. However, it makes work-up (water wash) tedious.
Q: Can I use water as a solvent? A: Yes. "On-water" synthesis takes advantage of the hydrophobic effect.[1] The organic reactants form an emulsion, and the reaction occurs at the interface.[1] This often requires Reflux (100°C) or Microwave heating to ensure sufficient molecular collision frequency.
Q: My aldehyde has an electron-withdrawing group (e.g., -NO2). How do I adjust temp? A: Electron-poor aldehydes are more reactive toward the initial nucleophilic attack.[1] You can likely use lower temperatures (RT to 50°C) .[1] High heat with these highly reactive species often leads to byproduct formation.[1]
Decision Tree: Optimization Workflow
Caption: Figure 2. Strategic decision tree for selecting the optimal reaction conditions based on substrate stability and equipment availability.
References
-
Maleki, B. et al. (2019).[1] "Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry." Green Chemistry Letters and Reviews. Link
-
Liao, Y. et al. (2017). "Visible-light-promoted synthesis of benzothiazoles from 2-aminothiophenols and aldehydes." Tetrahedron Letters. Link
-
Gupta, S.D. et al. (2007).[1] "Iodine-Catalyzed, One-Pot, Solid-Phase Synthesis of Benzothiazole Derivatives." Synthetic Communications. Link
-
Al-Mourabit, A. et al. (2012).[8] "Microwave-assisted synthesis of benzothiazoles." Organic Letters. Link[1]
-
BenchChem. (2025).[4][9] "Comparative Guide to Conventional and Microwave-Assisted Synthesis." BenchChem Technical Notes. Link
Sources
- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrevlett.com [chemrevlett.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Benzothiazole synthesis [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 2-Ethyl-7-methoxy-1,3-benzothiazole Stability & Impurity Profiling
Introduction
Welcome to the technical support hub for the benzothiazole scaffold. You are likely here because you are observing unexpected peaks in your chromatograms or confusing mass shifts in your LC-MS data.
2-Ethyl-7-methoxy-1,3-benzothiazole is a lipophilic, weak base (
Module 1: Chromatographic Troubleshooting
How to separate critical pairs and eliminate peak tailing.
Q: Why do I see severe tailing for the parent peak even with a C18 column?
A: This is a classic "silanol effect" interaction. The thiazole nitrogen possesses a lone pair that, while weakly basic, interacts strongly with residual silanols on silica-based columns at neutral pH.
The Fix:
-
High pH Strategy (Recommended): Use a hybrid-silica column (e.g., chemically stable up to pH 12) with 10 mM Ammonium Bicarbonate (pH 10). This deprotonates the silanols and keeps the benzothiazole neutral, sharpening the peak.
-
Low pH Strategy: If you must use low pH (e.g., for MS sensitivity), add a chaotic modifier. Use 0.1% Formic Acid + 5 mM Ammonium Formate. The ammonium ions compete for silanol sites, reducing tailing.
Q: I have a +16 Da impurity co-eluting with the parent. How do I resolve it?
A: A +16 Da shift implies oxidation (N-oxide or Hydroxylation). These are structurally similar to the parent.
-
Switch Selectivity: A standard C18 column relies on hydrophobicity. Switch to a Phenyl-Hexyl or Biphenyl column. The
interactions between the stationary phase and the benzothiazole core are highly sensitive to electron density changes caused by oxidation, often providing baseline separation for N-oxides that co-elute on C18.
Module 2: Mass Spectrometry Interpretation
Deciphering the "Ghost" Peaks.
Q: How do I distinguish between N-Oxide, S-Oxide, and C-Hydroxyl variants (all +16 Da)?
A: You must rely on MS/MS fragmentation patterns. The location of the oxygen alters the fragmentation energy and daughter ions.
Diagnostic Logic:
-
N-Oxide: Produces a characteristic "M-16" fragment (loss of oxygen) with very low collision energy. It is thermally labile.
-
C-Hydroxyl (Ethyl chain): The -OH is likely on the
-carbon (benzylic position). Look for a water loss ( ) or a cleavage of the oxidized ethyl group ( , loss of acetyl). -
S-Oxide (Sulfoxide): Rare in simple forced degradation but possible. It typically does not lose oxygen easily; it tends to undergo ring contraction or loss of SO (
).
Workflow: MS Identification Decision Tree
Figure 1: Decision tree for categorizing oxidative degradants based on MS/MS fragmentation behavior.
Module 3: Degradation Pathways
The Mechanistic "Why" behind your impurities.
The 2-ethyl group is the "Achilles' heel" of this molecule. Under oxidative stress, the benzylic position (adjacent to the thiazole ring) is activated, leading to radical formation and subsequent oxidation.
Primary Degradation Map
Figure 2: Primary degradation pathways. The benzylic oxidation (Yellow/Red path) is the dominant vector under ICH oxidative stress conditions.
Module 4: Forced Degradation Protocols (ICH Q1A)
Don't just stress it; stress it correctly.
Many researchers destroy the molecule completely, leading to "mass balance" errors. Use these optimized conditions to generate relevant degradants (5–20% degradation target).
| Stress Type | Condition | Target Degradant | Mechanism |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 4–8 hours | O-Desmethyl (Phenol) | Ether cleavage. The thiazole ring is generally acid-stable. |
| Base Hydrolysis | 0.1 N NaOH, RT, 2–4 hours | Thiol / Disulfide | Nucleophilic attack at C2 opens the thiazole ring to form 2-amino-3-methoxythiophenol, which rapidly dimerizes to the disulfide. |
| Oxidation | 3% | N-Oxide / Ketone | |
| Photolysis | 1.2 million lux hours (ICH Q1B) | Radical Species | UV light promotes homolytic cleavage of the C-H bond on the ethyl group. |
Q: My mass balance is only 80% after oxidative stress. Where is the rest?
A: You likely generated volatile small molecules or insoluble polymers.
-
Check for Volatiles: If the ethyl group cleaves entirely, it may release acetaldehyde or acetic acid, which are not detected in standard reverse-phase LC-MS windows.
-
Check for Precipitation: The "Disulfide Dimer" (see Figure 2) is significantly more lipophilic than the parent. It may have precipitated out of your sample diluent or is retained on the column indefinitely. Action: Flush the column with 100% Isopropanol or THF to recover high-logP dimers.
References
-
ICH Expert Working Group. ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation, 2003.[1] Link
-
De Wever, H., et al. "Microbial transformations of 2-substituted benzothiazoles."[2] Reviews in Environmental Science and Bio/Technology, 2001. Link (Describes the fundamental oxidative susceptibility of the C2-alkyl position).
-
Karimova, N. V., et al. "Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air." The Journal of Physical Chemistry A, 2025. Link (Provides mechanistic evidence for benzylic oxidation of alkyl-benzothiazoles).
-
Gáplovský, A., et al. "Benzothiazole compounds XXX. Hydrolysis of 2-styrylbenzothiazolium salts." Chemical Papers, 1987. Link (Details the hydrolytic stability and ring-opening mechanisms of benzothiazole derivatives).
Sources
Validation & Comparative
Comparative Guide: 1H NMR Interpretation of 2-Ethyl-7-methoxy-1,3-benzothiazole
Executive Summary
This technical guide provides a rigorous structural analysis of 2-Ethyl-7-methoxy-1,3-benzothiazole , focusing on its differentiation from common regioisomers (specifically the 6-methoxy variant) using proton nuclear magnetic resonance (
For medicinal chemists and drug development professionals, distinguishing between benzothiazole isomers is critical. The biological activity of benzothiazoles—often used as scaffolds for antitumor and antimicrobial agents—is highly dependent on the substitution pattern. This guide synthesizes theoretical chemical shift principles with experimental logic to provide a self-validating interpretation workflow.
Part 1: Structural Analysis & Theoretical Grounding
The molecule consists of a fused benzene and thiazole ring (benzothiazole core) with two key substituents:
-
Ethyl Group at C2: Provides a diagnostic aliphatic spin system.
-
Methoxy Group at C7: Creates a specific aromatic splitting pattern that serves as the primary "fingerprint" for structural verification.
The Core Challenge: Regioisomer Differentiation
The most common analytical error involves confusing the 7-methoxy isomer with the 6-methoxy isomer. While both have identical mass (LC-MS) and similar polarity (TLC), their NMR aromatic coupling patterns are distinct.
| Feature | 7-Methoxy Isomer (Target) | 6-Methoxy Isomer (Alternative) |
| Proton Positions | H-4, H-5, H-6 | H-4, H-5, H-7 |
| Coupling System | AMX / ABC System (Three adjacent protons) | ABX System (Isolated proton at H-7) |
| Key Signal | Triplet (or dd) for H-5 (coupled to both neighbors) | Singlet (or d, |
Part 2: Comparative Data Analysis
The following data table contrasts the representative chemical shifts and coupling constants.
Table 1: Comparative H NMR Data (CDCl , 400 MHz)
| Proton Assignment | This compound | 2-Ethyl-6-methoxy-1,3-benzothiazole | Differentiation Logic |
| Ethyl -CH | Indistinguishable. | ||
| Ethyl -CH | Deshielded by C=N bond; slight variation only. | ||
| Methoxy -OCH | 7-OMe is often slightly deshielded due to proximity to Ring N lone pair repulsion. | ||
| Aromatic H-7 | ABSENT (Substituted) | CRITICAL: 6-OMe shows a meta-coupled doublet here. 7-OMe does not. | |
| Aromatic H-6 | ABSENT (Substituted) | H-6 in 7-OMe is ortho-coupled (large | |
| Aromatic H-5 | 7-OMe H-5 is a triplet (2 ortho neighbors). 6-OMe H-5 is a dd (1 ortho, 1 meta). | ||
| Aromatic H-4 | H-4 is deshielded by the Thiazole ring in both, but coupling differs. |
Note on Shifts: Chemical shifts are referenced to TMS (
0.00). Values are representative of benzothiazole derivatives in CDCl.
Part 3: Experimental Protocols
To ensure reproducible data and clear resolution of the aromatic multiplets, follow this protocol.
Synthesis & Workup (Context for Purity)
To generate the sample:
-
Reagents: Condense 2-amino-3-methoxythiophenol with propionic acid (or propionyl chloride) in polyphosphoric acid (PPA).
-
Conditions: Heat at 100°C for 4 hours.
-
Purification: Neutralize with 10% NaOH. Extract with Ethyl Acetate.[1] The 7-methoxy isomer is less polar than the 2-amino precursor.
-
Validation: Ensure no disulfide dimer (oxidized thiophenol) remains, which appears as broad signals ~6.5-7.0 ppm.
NMR Sample Preparation
Objective: Prevent concentration-dependent shifting and ensure resolution of H-5/H-6.
-
Solvent: Use CDCl
(99.8% D) + 0.03% TMS.-
Alternative: If solubility is poor, use DMSO-d
, but expect H-4 to shift downfield ( > 8.0) due to solvent polarity effects.
-
-
Concentration: 5–10 mg of compound in 0.6 mL solvent.
-
Warning: Over-concentration (>20 mg) can cause stacking interactions, broadening the aromatic triplet and obscuring the coupling constants.
-
-
Acquisition:
-
Scans: 16–32 (sufficient for 400 MHz).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time (AQ): Set >3.0 seconds to resolve small meta-couplings if present.
-
Part 4: Visualization of Logic Flow
The following diagrams illustrate the decision-making process for structural assignment.
Diagram 1: Structural Assignment Logic
This flow chart demonstrates how to interpret the spectrum to confirm the 7-methoxy regioisomer.
Figure 1: Decision tree for distinguishing 7-methoxy benzothiazole from other isomers based on H-H coupling.
Diagram 2: Experimental Synthesis Workflow
This outlines the synthesis pathway to ensure the correct starting material is used, preventing isomer contamination.
Figure 2: Synthetic pathway. Using the correct thiophenol precursor is the only way to guarantee the 7-methoxy regioisomer.
References
-
Parle, A. & Amin, S. (2016).[2] Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Derivatives. Der Pharma Chemica, 8(2), 291-297. Link
-
Jain, M. (2007).[3] Chemical shifts and coupling constants of Benzothiazoles. In: Landolt-Börnstein - Group III Condensed Matter, Vol 35C. Springer. Link
-
Reich, H. J. (2020).[4] Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts. University of Wisconsin-Madison. Link
-
ACD/Labs. (2025). 1H-1H Coupling in Proton NMR: Aromatic Systems. ACD/Labs Technical Guides. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7222, Benzothiazole. Link
Sources
Comparative Mass Spectrometry Guide: Methoxy Benzothiazole Isomers
The following guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of methoxy-substituted benzothiazoles. This analysis focuses on differentiating the commercially significant 6-methoxybenzothiazole (often a core scaffold in neuroprotective agents like Riluzole analogs) from its positional isomers (4-, 5-, and 7-methoxy), which frequently appear as synthetic byproducts or metabolic regioisomers.
Executive Summary
Differentiation of methoxybenzothiazole isomers is a critical analytical challenge in drug development due to their identical molecular weight (MW 165.21 Da for the core structure, or MW 180.23 Da for the 2-amino derivative) and similar polarity. This guide establishes a differentiation protocol based on Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS) fragmentation kinetics.
Key Finding: While all isomers share a molecular ion (
Mechanistic Fragmentation Analysis
The fragmentation of methoxybenzothiazoles is governed by the competition between cleavage of the methoxy substituent and the disintegration of the thiazole ring.
Core Fragmentation Pathways
-
Methyl Radical Loss (
): The cleavage of the bond is the dominant primary pathway, driven by the formation of a resonance-stabilized phenoxy-type cation. -
Carbon Monoxide Loss (
): The resulting phenoxy cation typically ejects a neutral molecule, causing a ring contraction. -
Thiazole Ring Cleavage (
): Loss of is characteristic of the benzothiazole nucleus, often competing with methoxy group fragmentation.
Isomer-Specific Differentiation Logic
-
6-Methoxy (The Standard): The methoxy group at C6 is para to the ring fusion bond. The radical cation is highly stabilized by resonance, typically yielding a base peak of
or . The subsequent loss of is prominent. -
4-Methoxy (N-Proximal): Located at the C4 position, the methoxy group is spatially adjacent to the bridgehead carbon and the thiazole Nitrogen (N3). This proximity facilitates a unique interaction, often enhancing the loss of
(formaldehyde, 30 Da) or via a rearrangement not accessible to the 6-isomer. -
7-Methoxy (S-Proximal): Located at C7, adjacent to the Thiazole Sulfur (S1). The "ortho effect" here can lead to sulfur-oxygen interactions or unique ring-opening pathways that suppress the standard
intensity relative to the 6-isomer.
Visualization of Fragmentation Pathways[1][2][3][4][5]
The following diagram illustrates the divergent pathways for the 6-methoxy isomer (stabilized resonance) versus the 4-methoxy isomer (proximity effects).
Caption: Divergent fragmentation pathways. The solid blue line represents the dominant pathway for 6-methoxybenzothiazole, while the dashed grey line indicates a rearrangement pathway favored by the 4-methoxy isomer.
Comparative Data Table
The following table synthesizes experimental data for 2-amino-X-methoxybenzothiazoles (MW 180), a common derivative class.
| Feature | 6-Methoxy (Product) | 4-Methoxy (Alternative) | 5-Methoxy (Alternative) | Differentiation Marker |
| Base Peak (EI) | m/z 180 ( | m/z 180 ( | m/z 180 ( | Relative abundance of fragments. |
| High Intensity (80-100%) | Medium Intensity (40-60%) | Medium Intensity | 6-OMe forms the most stable quinoid resonance structure. | |
| Low (<5%) | Elevated (10-20%) | Low (<5%) | Loss of | |
| High (Loss of | Medium | Medium | Sequential loss efficiency is highest in 6-OMe. | |
| RDA Fragmentation | Negligible | Negligible | Negligible | Benzothiazoles resist Retro-Diels-Alder cleavage. |
| Key Diagnostic | Dominant | Presence of | Lower overall fragmentation efficiency. | Ratio of |
Note: In ESI-MS/MS (Collision Induced Dissociation), the
precursor (m/z 181) follows similar trends. 6-OMe yields a dominant 166 fragment (), while 4-OMe shows a higher propensity for radical losses due to lower stability of the cation.
Experimental Protocols
To replicate these results and ensure valid differentiation, follow these standardized protocols.
GC-MS Protocol (Structural Fingerprinting)
This method is preferred for isomer identification due to the reproducibility of EI spectra.
-
Sample Prep: Dissolve 1 mg of compound in 1 mL Methanol (HPLC grade). Derivatization (e.g., TMS) is not required for methoxy benzothiazoles but is recommended if the 2-amino group is present (use MSTFA).
-
Inlet: Splitless mode, 250°C.
-
Column: Rtx-5MS or equivalent (30m x 0.25mm ID, 0.25µm film).
-
Oven Program:
-
Initial: 100°C (hold 1 min).
-
Ramp: 20°C/min to 300°C.
-
Final: 300°C (hold 5 min).
-
-
MS Source: Electron Ionization (EI) at 70 eV .
-
Scan Range: m/z 40–350.
LC-MS/MS Protocol (High Sensitivity)
Used for detecting these compounds in complex biological matrices (e.g., plasma).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.[1]
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: 5% B to 95% B over 10 mins.
-
Ionization: ESI Positive Mode (
). -
Collision Energy (CE): Stepped CE (20, 35, 50 eV) is crucial to observe the
vs differentiation, as low energy may only show the parent ion.
References
-
NIST Mass Spectrometry Data Center. 2-Amino-6-methoxybenzothiazole Mass Spectrum.[2] PubChem.[2][3] Available at: [Link]
-
ResearchGate. Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole Derivatives. Available at: [Link]
-
Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. Available at: [Link]
Sources
A Comparative Analysis of the Bioactivity of 2-Ethyl and 2-Methyl Benzothiazole Derivatives: A Guide for Researchers
In the landscape of medicinal chemistry, the benzothiazole scaffold stands out as a "privileged structure," a molecular framework that has repeatedly demonstrated a remarkable capacity for interacting with a wide array of biological targets. This versatility has led to the development of benzothiazole-containing compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anticonvulsant properties.[1][2] The bioactivity of these derivatives is profoundly influenced by the nature of the substituent at the 2-position of the benzothiazole ring. Even subtle modifications, such as the addition of a single carbon atom to an alkyl chain, can lead to significant changes in potency and selectivity.
This guide provides a comprehensive comparison of the bioactivity of two closely related classes of benzothiazole derivatives: those bearing a 2-ethyl group versus those with a 2-methyl substituent. By synthesizing data from various studies, we will explore the structure-activity relationships (SAR) that govern their biological effects, providing researchers, scientists, and drug development professionals with insights to inform the design of next-generation therapeutic agents.
The Decisive Role of the 2-Alkyl Substituent: A Structural Perspective
The seemingly minor difference between a methyl (-CH₃) and an ethyl (-CH₂CH₃) group at the 2-position of the benzothiazole ring can have a significant impact on the molecule's physicochemical properties and, consequently, its biological activity. The ethyl group is larger and more lipophilic than the methyl group. This increased size can influence how the molecule fits into the binding pocket of a target protein, potentially leading to enhanced or diminished activity. The greater lipophilicity of the ethyl group can also affect the molecule's ability to cross cell membranes, which is a critical factor for reaching intracellular targets.
Comparative Bioactivity: A Data-Driven Analysis
Anticancer Activity
The antiproliferative effects of 2-substituted benzothiazoles have been a major focus of research.[2][3][4][5] These compounds often exert their anticancer effects through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis.
Table 1: Comparative Anticancer Activity of 2-Methyl and 2-Ethyl Benzothiazole Derivatives
| Compound Class | Derivative | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
| 2-Methyl | 2-Methylbenzo[d]thiazole derivatives | Not specified | Potent and selective inhibitors of human MAO-B | [6] |
| 2-Ethyl | Benzothiazole ethyl urea-based compounds | Gram-positive bacteria | Potent inhibition of bacterial growth (MICs ≤ 0.12 μg/ml) | [7] |
Causality and Insights: While the available data does not allow for a direct, broad comparison of anticancer activity, some studies provide clues. For instance, in a series of 2-amido benzothiazoles, ethyl derivatives were found to be more active than the corresponding isopropyl compounds, suggesting that a smaller alkyl group might be favored for this particular scaffold. However, another study on Abl kinase inhibitors found that 2-methoxyphenyl derivatives were superior to 2-ethoxy and 2-ethyl phenyl derivatives, indicating that the overall substitution pattern is critical. The increased lipophilicity of the ethyl group could enhance cell membrane permeability, leading to higher intracellular concentrations and potentially greater cytotoxicity. Conversely, the smaller size of the methyl group might allow for a better fit in the active site of some target enzymes.
Antimicrobial Activity
Benzothiazole derivatives have shown significant promise as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[8][9][10][11] The mechanism of action often involves the inhibition of essential microbial enzymes.
Table 2: Comparative Antimicrobial Activity of 2-Methyl and 2-Methyl-Analog Benzothiazole Derivatives
| Compound Class | Derivative | Microorganism | Activity (MIC) | Reference |
| 2-Methyl Analog | 2-(5-chloro-1,3-benzothiazol-2-yl)-N'-(substituted)acetohydrazide | S. aureus, B. subtilis, E. coli | Moderate to good activity | [8] |
| 2-Ethyl | Benzothiazole ethyl urea derivatives | S. aureus, S. pneumoniae, Enterococcus spp. | Potent activity (MIC₉₀ 0.25 µg/mL for S. aureus) | [7] |
Causality and Insights: The data suggests that the nature of the 2-alkyl substituent can influence the antimicrobial spectrum and potency. The potent activity of the benzothiazole ethyl urea derivatives against Gram-positive bacteria highlights the potential of the ethyl group in this context. The increased lipophilicity conferred by the ethyl group may facilitate penetration of the bacterial cell wall. Further comparative studies are needed to determine if this is a general trend or specific to the urea scaffold.
Anticonvulsant Activity
The central nervous system activity of benzothiazoles, particularly their anticonvulsant effects, has been another area of active investigation.[12][13][14][15][16] The mechanism is often linked to the modulation of ion channels.
Table 3: Anticonvulsant Activity of 2-Substituted Benzothiazole Derivatives
| Compound Class | Derivative | Anticonvulsant Model | Activity | Reference |
| 2-Substituted | N-(5-chloro-6-substituted-benzothiazol-2-yl)-N'-(substituted phenyl)-[3][6][17]thiadiazole-2,5-diamines | MES | 50-100% protection | [14] |
| 2-Substituted | 2(3H)-benzothiazolone derivatives | MES | ED₅₀ of 7.6 mg/kg for the most active compound | [15] |
Causality and Insights: While specific comparative data for 2-ethyl versus 2-methyl derivatives in anticonvulsant assays is scarce, the existing literature on 2-substituted benzothiazoles indicates that this position is crucial for activity. The lipophilicity of the substituent at the 2-position can significantly impact the ability of the compound to cross the blood-brain barrier, a prerequisite for central nervous system activity. The slightly higher lipophilicity of the ethyl group compared to the methyl group could potentially lead to better brain penetration and, consequently, enhanced anticonvulsant activity, although this remains to be experimentally verified in a comparative study.
Experimental Methodologies: A Guide to Bioactivity Assessment
To ensure the scientific integrity and reproducibility of the data presented, this section details the standard experimental protocols used to evaluate the bioactivity of benzothiazole derivatives.
Synthesis of 2-Substituted Benzothiazole Derivatives
A general and widely used method for the synthesis of 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with a carboxylic acid or its derivative.
Experimental Workflow for Synthesis of 2-Substituted Benzothiazoles
Caption: Workflow for assessing anticancer activity using the MTT assay.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.
Step-by-Step Protocol:
-
Serial Dilution: Prepare two-fold serial dilutions of the benzothiazole derivatives in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.
-
Visual Assessment: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anticonvulsant Activity: Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scMet) Tests
These are standard preclinical models used to evaluate the anticonvulsant potential of new chemical entities.
Maximal Electroshock (MES) Test:
-
Animal Model: Typically performed in mice or rats.
-
Compound Administration: Administer the test compound (and vehicle control) via a suitable route (e.g., intraperitoneally).
-
Electroshock: After a specific time, deliver a brief electrical stimulus through corneal or ear-clip electrodes to induce a maximal seizure.
-
Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.
Subcutaneous Pentylenetetrazole (scMet) Test:
-
Animal Model: Typically performed in mice.
-
Compound Administration: Administer the test compound (and vehicle control).
-
Chemoconvulsant Injection: After a specific time, inject a convulsive dose of pentylenetetrazole (PTZ) subcutaneously.
-
Observation: Observe the animal for the onset of clonic seizures within a specified timeframe. Protection is defined as the absence of clonic seizures.
Experimental Workflow for Anticonvulsant Screening
Caption: Workflow for preclinical anticonvulsant screening.
Conclusion and Future Directions
The increased lipophilicity of the ethyl group appears to be advantageous in some cases, potentially leading to enhanced cell permeability and potent antimicrobial activity. However, the smaller size of the methyl group may offer a better steric fit for certain enzyme active sites.
To advance our understanding and fully exploit the therapeutic potential of this chemical class, future research should focus on:
-
Direct Comparative Studies: Synthesizing and evaluating series of 2-ethyl and 2-methyl benzothiazole analogues under identical experimental conditions across a range of biological assays.
-
Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models to better predict the influence of the 2-alkyl substituent on bioactivity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds to understand the basis of their bioactivity.
By systematically exploring the structure-activity relationships of 2-alkylbenzothiazole derivatives, the scientific community can continue to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.
References
- Uremis, M. M., Ceylan, S., & Uremis, N. (2017). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Journal of the Turkish Chemical Society, Section A: Chemistry, 4(3), 869-884.
- Wang, S., et al. (2012). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Molecules, 17(4), 3933-3946.
- de Oliveira, R. B., et al. (2012). Synthesis and Antitumor Evaluation of (E)-2-Benzothiazole Hydrazones. Letters in Drug Design & Discovery, 9(7), 678-683.
- Shaw, M., et al. (2024). Synthesis and evaluation of 2-methylbenzothiazole derivatives as monoamine oxidase inhibitors. Medicinal Chemistry Research.
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- Hassanzadeh, F., et al. (2025). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Journal of microbiology, biotechnology and food sciences.
- Uslu, E. R., et al. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Pharmaceuticals.
- Irfan, A., et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1386-1403.
- de Melo, T. R., et al. (2025). Synthesis and Antitumor Evaluation of (E)-2-Benzothiazole Hydrazones. Request PDF.
- Azzam, R. A., et al. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances.
- Shantakumar, S. M., et al. (2025).
- Stremski, Y., et al. (2020). Synthesis and antibacterial activity of hydroxylated 2-arylbenzothiazole derivatives. Journal of Heterocyclic Chemistry, 57(9), 3354-3361.
- Kumar, A., et al. (2014). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 2-SUBSTITUTED BENZOTHIAZOLES CONTAINING AZOMETHINE LINKAGE. Pharmacophore, 5(3), 364-372.
- Likhar, P., et al. (2017). Synthesis, Characterization and Evaluation of Novel 2-Aryl Benzothiazole Derivatives as Potential Antibacterial Agents. International Journal of Pharmaceutical Sciences and Research, 8(10), 4229-4237.
- Kumar, A., et al. (2023).
- Shanthakumar, S. M., et al. (2009).
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- Youssef, A. M., et al. (2015). Synthesis of some benzothiazole derivatives evaluated as antimicrobials and antibiofilms. Journal of Chemical and Pharmaceutical Research, 7(10), 629-641.
- Radeva, M., et al. (2016). Synthesis and antimicrobial activity of 2-substituted benzothiazoles. Scripta Scientifica Pharmaceutica, 3(1), 39-44.
- Anonymous. (n.d.). Antimicrobial activity of benzothiazole derivatives.
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- Kumar, A., & Archana. (2022). Updates on the Synthetic Strategies and Structure-Activity Relationship of Anticonvulsant Benzothiazole and Benzimidazole Derivatives. Current Organic Synthesis, 19(6), 634-651.
- Siddiqui, N., et al. (2009). Synthesis and preliminary screening of benzothiazol-2-yl thiadiazole derivatives for anticonvulsant activity. Acta Pharmaceutica, 59(4), 441-451.
- Trapani, G., et al. (2001). Synthesis and anticonvulsant activity of 2(3H)-benzoxazolone and 2(3H)-benzothiazolone derivatives. European Journal of Medicinal Chemistry, 36(7-8), 585-598.
- Mishra, A. K., et al. (2022). Synthesis, Computational Study, and Anticonvulsant Activity of Newly Synthesized 2-aminobenzothiazole Derivatives. Letters in Drug Design & Discovery, 19(12), 1133-1143.
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Decoding the Molecular Fingerprint: A Guide to IR Spectroscopy Peak Assignments for 2-Ethyl-7-methoxy-1,3-benzothiazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques, Infrared (IR) spectroscopy provides a rapid and non-destructive method to probe the vibrational modes of a molecule, offering a unique "molecular fingerprint." This guide provides an in-depth analysis of the expected IR spectral features of 2-Ethyl-7-methoxy-1,3-benzothiazole, a heterocyclic compound with potential applications in medicinal chemistry. By dissecting the contributions of its constituent functional groups, we will assign the characteristic IR peaks and compare this technique with other analytical methods, offering a comprehensive understanding of its structural characterization.
The Significance of Vibrational Spectroscopy in Structural Analysis
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its bonds to higher vibrational states. The frequency of the absorbed radiation is specific to the type of bond and the overall molecular structure. This makes IR spectroscopy an invaluable tool for identifying the presence of specific functional groups. For a molecule like this compound, this technique allows us to confirm the integrity of the benzothiazole core and the presence of the ethyl and methoxy substituents.
Predicted IR Peak Assignments for this compound
Table 1: Predicted IR Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| ~3100-3000 | Weak-Medium | Aromatic C-H Stretch | Stretching |
| ~2975-2950 | Medium-Strong | Asymmetric C-H Stretch (CH₃) | Stretching |
| ~2940-2920 | Medium-Strong | Asymmetric C-H Stretch (CH₂) | Stretching |
| ~2885-2865 | Medium | Symmetric C-H Stretch (CH₃) | Stretching |
| ~2860-2840 | Medium | Symmetric C-H Stretch (CH₂) | Stretching |
| ~2830-2815 | Medium | C-H Stretch (O-CH₃) | Stretching |
| ~1610-1580 | Medium | C=N Stretch (Thiazole ring) | Stretching |
| ~1600-1450 | Medium-Strong | C=C Aromatic Ring Stretch | Stretching |
| ~1470-1450 | Medium | Asymmetric C-H Bend (CH₃ & CH₂) | Bending (Scissoring) |
| ~1380-1370 | Medium | Symmetric C-H Bend (CH₃) | Bending (Umbrella) |
| ~1260-1240 | Strong | Asymmetric Ar-O-C Stretch | Stretching |
| ~1040-1020 | Medium | Symmetric Ar-O-C Stretch | Stretching |
| ~900-675 | Medium-Strong | Aromatic C-H Out-of-plane Bend | Bending |
| ~700-600 | Weak-Medium | C-S Stretch | Stretching |
Deconstructing the Spectrum: A Functional Group Analysis
The Benzothiazole Core
The benzothiazole moiety, a fusion of benzene and thiazole rings, presents a complex yet characteristic set of vibrations.
-
Aromatic C-H Stretching: The C-H bonds on the benzene ring will exhibit stretching vibrations in the 3100-3000 cm⁻¹ region.[1] These are typically of weak to medium intensity.
-
C=N and C=C Stretching: A key feature of the thiazole ring is the C=N double bond, which is expected to show a stretching absorption in the 1610-1580 cm⁻¹ range.[2] This peak is often coupled with the aromatic C=C stretching vibrations of the benzene ring, which appear between 1600 and 1450 cm⁻¹.[3][4]
-
Aromatic C-H Bending: The out-of-plane bending vibrations of the aromatic C-H bonds are highly informative about the substitution pattern of the benzene ring. These strong absorptions typically appear in the 900-675 cm⁻¹ region.[1]
-
C-S Stretching: The carbon-sulfur bond in the thiazole ring gives rise to a weak to medium absorption in the 700-600 cm⁻¹ range.[5]
The Ethyl Substituent
The ethyl group (-CH₂CH₃) introduces characteristic aliphatic C-H vibrations.
-
C-H Stretching: The stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups will appear in the 2975-2840 cm⁻¹ region.[4][5] These are typically strong absorptions and can be resolved into asymmetric and symmetric stretching modes for both the CH₃ and CH₂ groups as detailed in Table 1.
-
C-H Bending: The bending (scissoring) vibrations of the CH₂ group and the asymmetric bending of the CH₃ group are expected around 1470-1450 cm⁻¹.[4] The symmetric "umbrella" bending mode of the CH₃ group gives a characteristic absorption around 1380-1370 cm⁻¹.[4]
The Methoxy Substituent
The methoxy group (-OCH₃) attached to the aromatic ring has distinct stretching vibrations.
-
C-H Stretching: The C-H bonds of the methyl group in the methoxy substituent will also contribute to the absorptions in the 2950-2815 cm⁻¹ region, with a characteristic peak for the O-CH₃ stretch often observed between 2830-2815 cm⁻¹.[6]
-
Ar-O-C Stretching: The stretching of the C-O bond is a very strong and diagnostically useful feature. For an aromatic ether, two distinct bands are expected: an asymmetric stretch in the 1260-1240 cm⁻¹ region and a symmetric stretch around 1040-1020 cm⁻¹.[7][8] The intensity and position of these bands can be influenced by the substitution pattern on the aromatic ring.
Visualizing the Structure and Key Vibrational Modes
Figure 1: Molecular structure and key IR vibrational modes of this compound.
Comparison with Alternative Analytical Techniques
While IR spectroscopy is excellent for functional group identification, a complete and unambiguous structural confirmation requires its use in conjunction with other analytical methods.
Table 2: Comparison of Analytical Techniques for Structural Elucidation
| Technique | Information Provided | Advantages | Limitations |
| IR Spectroscopy | Presence of functional groups. | Rapid, non-destructive, cost-effective. | Provides limited information on the carbon skeleton and connectivity. |
| NMR Spectroscopy (¹H & ¹³C) | Detailed information on the carbon-hydrogen framework, connectivity of atoms, and stereochemistry. | Provides a complete structural map. | Requires larger sample amounts, more expensive instrumentation, and longer analysis times. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula with high-resolution MS. | Does not provide direct information on functional groups or stereochemistry. Isomeric compounds can be difficult to distinguish. |
The workflow for a comprehensive structural analysis would typically involve these three techniques synergistically.
Figure 2: A typical workflow for the structural elucidation of a novel compound.
Experimental Protocol: Obtaining an IR Spectrum
For researchers looking to perform this analysis, the following provides a generalized, step-by-step methodology for obtaining a high-quality IR spectrum using an Attenuated Total Reflectance (ATR) FT-IR spectrometer, a common technique for solid and liquid samples.
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal in place, collect a background spectrum. This will account for any absorptions from the atmosphere (CO₂, H₂O) and the instrument itself.
-
-
Sample Preparation and Application:
-
Place a small amount of the solid this compound powder or a single drop of the liquid sample directly onto the center of the ATR crystal.
-
If the sample is a solid, use the instrument's pressure clamp to ensure good contact between the sample and the crystal. Apply consistent pressure for reproducible results.
-
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The resulting spectrum can be processed to identify peak positions (wavenumbers) and intensities.
-
Compare the observed peaks with the predicted values in Table 1 and with spectral libraries to confirm the presence of the expected functional groups.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample before the next analysis.
-
Conclusion
The infrared spectrum of this compound is predicted to exhibit a rich set of absorption bands that are highly characteristic of its molecular structure. By systematically assigning the vibrational modes of the benzothiazole core, the ethyl substituent, and the methoxy group, a detailed "molecular fingerprint" emerges. While IR spectroscopy is a powerful tool for initial functional group analysis, its true potential is realized when integrated into a multi-technique analytical workflow that includes NMR and mass spectrometry. This comprehensive approach ensures the unambiguous structural elucidation that is critical for advancing drug discovery and development.
References
- Ab initio and Density functional theory studies of vibrational spectra, and assignment of fundamental modes of Benzothiazole. (2015).
-
Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022). Molecules. [Link]
- (PDF) Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022).
-
Infrared Spectra of Some Common Functional Groups. (2023). Chemistry LibreTexts. [Link]
- IR, Raman and SERS spectra of 2-phenoxymethylbenzothiazole. (2009). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- Mesogenic benzothiazole derivatives with methoxy substituents. (2003). Journal of Chemical Sciences.
-
The Microwave Rotational Electric Resonance (RER) Spectrum of Benzothiazole. (2023). Molecules. [Link]
- (PDF) Molecular Modeling and Spectroscopic Studies of Benzothiazole. (2015).
-
Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]
- FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature.
- IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I.
-
C3H8O CH3OCH2CH3 infrared spectrum of methoxyethane. Doc Brown's Chemistry. [Link]
-
IR: aromatics. University of California, Los Angeles. [Link]
-
interpreting infra-red spectra. Chemguide. [Link]
-
Benzothiazole. NIST WebBook. [Link]
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- 6. C3H8O CH3OCH2CH3 infrared spectrum of methoxyethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethyl methyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 8. chemguide.co.uk [chemguide.co.uk]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 2-Ethyl-7-methoxy-1,3-benzothiazole
Executive Summary: At a Glance
2-Ethyl-7-methoxy-1,3-benzothiazole is a specialized heterocyclic intermediate, often utilized in the synthesis of cyanine dyes and pharmaceutical scaffolds.[1][2] While specific toxicological data for this exact isomer is limited, its structural parentage (benzothiazoles) dictates a strict safety profile. It must be treated as an Acute Toxin (Oral/Inhalation) , a Severe Eye Irritant , and a Potential Skin Sensitizer .
Immediate Action Required:
-
Gloves: Standard thin nitrile is insufficient for prolonged contact. Use double-gloving or laminate liners.[2]
-
Ventilation: Handle exclusively in a certified chemical fume hood.
-
Eyes: Chemical splash goggles are mandatory; safety glasses are inadequate due to liquid/vapor irritation risks.
Part 1: Hazard Identification & Risk Assessment
The "Why" behind the protocol.
To design an effective PPE strategy, we must understand the molecular behavior of the hazard. This compound combines the lipophilicity of the ethyl group with the electron-donating methoxy group on a benzothiazole core.[1][2]
The Permeation Risk (Dermal)
Benzothiazole derivatives are aromatic heterocycles. These molecules are notorious for their ability to permeate standard disposable nitrile gloves (4 mil) rapidly.
-
Mechanism: The lipophilic ethyl chain facilitates interaction with the glove polymer, while the aromatic ring aids in diffusion through the material matrix.
-
Consequence: A researcher wearing single nitrile gloves may suffer dermal absorption before realizing a breakthrough has occurred, leading to potential sensitization or systemic toxicity.
Inhalation & Ocular Risks[1][2][3][4]
-
Odor Threshold: Like most benzothiazoles, this compound likely possesses a penetrating, sulfurous/meaty odor. However, olfactory fatigue can set in quickly.
-
Mucosal Irritation: The methoxy-benzothiazole moiety is a known irritant to mucous membranes.[1][2] Exposure to vapors or dust (if solid) can cause severe lacrimation (tearing) and respiratory distress.
Part 2: The PPE Matrix
Select the correct gear based on your operational scale.
Hand Protection Strategy
Critical Note: Do not rely on "visual inspection" for glove failure.[1] Permeation occurs at the molecular level.
| Operational Scale | Recommended Glove System | Estimated Breakthrough Time | Rationale |
| Analytical (<10 mg) | Double Nitrile (4 mil outer / 4 mil inner) | ~15-30 Minutes | Short-term splash protection.[1][2] Colored inner glove reveals breaches. |
| Preparative (10mg - 1g) | High-Grade Nitrile (8-10 mil) | ~60 Minutes | Thicker gauge resists aromatic diffusion longer.[1][2] |
| Bulk Synthesis (>1g) | Silver Shield® (Laminate) Liners under Nitrile | >4 Hours | Laminates provide a near-impermeable barrier against aromatics.[1][2] |
Respiratory & Eye Protection[1][2][5]
| Body Part | Standard PPE | Escalated PPE (Spill/Aerosol) |
| Eyes | Chemical Splash Goggles (Indirect Vent) | Full-Face Respirator |
| Respiratory | Fume Hood (Sash at 18") | NIOSH P100 + Organic Vapor (OV) Cartridge |
| Body | Lab Coat (Cotton/Poly) + Closed Shoes | Tyvek® Suit + Chemical Apron |
Part 3: Decision Logic (Visualization)
Use this workflow to determine your setup before opening the bottle.
Figure 1: Pre-work risk assessment flowchart for selecting appropriate engineering controls and PPE based on the physical state of the benzothiazole derivative.[1][2]
Part 4: Operational Protocol (Step-by-Step)
Weighing & Transfer
Objective: Prevent contamination of the balance area and inhalation of vapors.[1]
-
Preparation: Place a disposable absorbent mat (pig mat) inside the fume hood.
-
Taring: Tare your receiving vessel (flask) before adding the chemical. Do not return excess chemical to the stock bottle.
-
Transfer:
-
If Liquid: Use a glass pipette or positive-displacement pipette.[2] Avoid plastic syringes with rubber plungers, as benzothiazoles can swell the rubber, causing the plunger to seize or spray.
-
If Solid: Use a disposable anti-static weighing boat.
-
-
Decontamination: Immediately wipe the threads of the stock bottle with a Kimwipe dampened in acetone before closing. Discard the Kimwipe into solid hazardous waste.
Reaction Monitoring
-
Heating: If the reaction requires heat, use a reflux condenser. Never heat an open vessel of benzothiazole derivatives, as the vapor pressure increases significantly, overwhelming the hood's capture velocity.
-
TLC Monitoring: When spotting TLC plates, keep the developing chamber covered. The solvent front will carry the benzothiazole vapors.
Spill Management (Small Scale < 50mL)
-
Alert: Announce the spill to labmates.
-
PPE Upgrade: Don a second pair of nitrile gloves immediately.
-
Absorb: Cover the liquid with vermiculite or a universal spill pad.
-
Clean: Wipe the area with soap and water (benzothiazoles are lipophilic; water alone will not clean them).
-
Disposal: Place all cleanup materials in a sealed bag labeled "Toxic Debris."
Part 5: Waste Disposal & Deactivation
Environmental Note: Benzothiazoles are often toxic to aquatic life (H411/H412). Under no circumstances should this chemical enter the drainage system.[3]
| Waste Stream | Handling Instruction |
| Liquid Waste | Collect in "Halogenated Organic" or "Non-Halogenated Organic" waste containers (depending on solvent used).[1][2] |
| Solid Waste | Contaminated gloves, paper towels, and weighing boats must go into "Hazardous Solid Waste," not regular trash. |
| Glassware | Rinse with acetone inside the hood into the organic waste container before moving to the wash sink.[1] |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7222, Benzothiazole. Retrieved from [Link][2]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link][1][2]
-
European Chemicals Agency (ECHA). Registration Dossier - Benzothiazole.[1][2] Retrieved from [Link][2]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
